Cyclopropyl(2,6-dimethoxyphenyl)-methanone (CAS 753013-70-6): A Technical Guide to Structural Utility and Synthetic Methodologies
Executive Summary In the realm of modern medicinal chemistry and advanced organic synthesis, the strategic deployment of conformationally restricted building blocks is paramount for optimizing target binding affinity and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of modern medicinal chemistry and advanced organic synthesis, the strategic deployment of conformationally restricted building blocks is paramount for optimizing target binding affinity and metabolic stability. Cyclopropyl(2,6-dimethoxyphenyl)-methanone (CAS 753013-70-6) is a highly specialized ketone that marries the rigid, sterically demanding 2,6-dimethoxyphenyl moiety with the unique orbital hybridization and ring strain of a cyclopropyl group .
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, outline field-proven synthetic methodologies, and explore the downstream applications of this molecule in drug development—specifically its role in synthesizing antiviral agents and complex azaheterocycles.
Physicochemical Properties & Structural Analysis
The utility of Cyclopropyl(2,6-dimethoxyphenyl)-methanone stems directly from its structural topology. The two methoxy groups at the ortho positions (C2 and C6) create severe steric repulsion against the adjacent carbonyl oxygen. This forces the carbonyl group out of the plane of the phenyl ring, restricting the molecule's rotational degrees of freedom. Furthermore, the cyclopropyl ring possesses "pi-like" character due to bent "banana" bonds, allowing it to conjugate with the carbonyl system while resisting the typical metabolic degradation pathways (like beta-oxidation) that plague linear alkyl chains.
Quantitative Data Summary
Property
Value
Mechanistic Implication
CAS Registry Number
753013-70-6
Unique identifier for procurement and regulatory tracking.
Molecular Formula
C12H14O3
Defines stoichiometry for downstream functionalization.
Molecular Weight
206.24 g/mol
Low molecular weight, ideal for fragment-based drug design.
Topological Polar Surface Area
35.5 Ų
Excellent membrane permeability (ideal for CNS or intracellular targets).
Capable of interacting with target protein backbone amides.
Rotatable Bonds
3
Highly restricted conformation due to ortho-methoxy steric clash.
Synthetic Methodologies: The Directed Ortho Metalation (DOM) Approach
A common pitfall in synthesizing 2,6-disubstituted aryl ketones is the reliance on standard Friedel-Crafts acylation. If one were to react 1,3-dimethoxybenzene with cyclopropanecarbonyl chloride under Lewis acid catalysis, the electrophile would predominantly attack the less hindered C4 position, yielding the undesired 2,4-dimethoxyphenyl isomer.
To achieve the precise 2,6-substitution pattern of CAS 753013-70-6, we must exploit Directed Ortho Metalation (DOM) . The methoxy oxygen atoms act as Lewis basic coordinating sites for the lithium counterion, directing the deprotonation exclusively to the sterically hindered C2 position.
Step-by-Step Protocol: DOM and Weinreb Amide Addition
This protocol is designed as a self-validating system to ensure high yield and isomeric purity.
Step 1: Regioselective Lithiation
Flame-dry a Schlenk flask under argon and charge it with 1,3-dimethoxybenzene (1.0 equiv) in anhydrous THF (0.5 M).
Cool the solution to 0 °C using an ice-water bath.
Dropwise add n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes) over 15 minutes.
Causality: The THF solvent breaks down the n-BuLi hexamers, while the methoxy oxygens coordinate the Li+ ion. This pre-coordination directs the basic butyl anion to deprotonate the C2 proton, overcoming the steric barrier.
Self-Validation: Quench a 0.1 mL reaction aliquot with D2O and analyze via 1H NMR. You must observe >95% deuterium incorporation at the C2 position (disappearance of the triplet at ~6.5 ppm) to validate complete lithiation before proceeding.
Step 2: Electrophilic Quench via Weinreb Amide
Cool the 2,6-dimethoxyphenyllithium solution to -78 °C using a dry ice/acetone bath.
Causality: Direct addition of an acid chloride often results in over-addition, yielding a tertiary alcohol. The Weinreb amide forms a highly stable, five-membered chelated tetrahedral intermediate with the lithium ion. This intermediate is completely stable at -78 °C and prevents a second equivalent of the organolithium reagent from attacking.
Self-Validation: TLC analysis (20% EtOAc/Hexanes) should show the disappearance of the Weinreb amide (Rf ~0.4) and the formation of a baseline spot (the lithium chelate). The product spot (Rf ~0.6) will not appear until the aqueous quench.
Step 3: Intermediate Collapse and Isolation
Quench the reaction mixture at -78 °C with saturated aqueous NH4Cl, then allow it to warm to room temperature.
Causality: The mild acidity of the NH4Cl solution protonates the tetrahedral intermediate, triggering its collapse into the desired ketone and releasing N,O-dimethylhydroxylamine as a water-soluble byproduct.
Extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Caption: Synthetic workflow for CAS 753013-70-6 utilizing Directed Ortho Metalation and Weinreb Amide trapping.
Applications in Drug Development and Catalysis
The unique structural properties of Cyclopropyl(2,6-dimethoxyphenyl)-methanone make it a highly valuable precursor for advanced pharmaceutical intermediates.
Synthesis of Antiviral Hydrazides (Influenza A NS1 Inhibitors)
The non-structural protein 1 (NS1) of the Influenza A virus is a critical virulence factor that inhibits the host's innate immune response. Research has demonstrated that naphthyl-carbohydrazide derivatives synthesized from cyclopropyl phenyl methanones act as potent NS1 antagonists .
By condensing CAS 753013-70-6 with 3-hydroxy-2-naphthohydrazide, researchers can generate a sterically restricted hydrazone. The 2,6-dimethoxy groups lock the conformation of the molecule, ensuring that the cyclopropyl group is optimally presented to bind within the hydrophobic pocket of the NS1 effector domain, thereby increasing the melting temperature of the protein and inhibiting viral replication.
C-H Activation for Azaheterocycle Synthesis
In the realm of methodology development, aryl ketone O-acetyl oximes derived from molecules like CAS 753013-70-6 are utilized in transition-metal-catalyzed C-H functionalization. Using a Cu(OAc)2–[Cp*RhCl2]2 bimetallic relay catalytic system, these oximes undergo coupling with internal alkynes to form complex isoquinolines and other azaheterocycles . The electron-rich nature of the 2,6-dimethoxy ring accelerates the oxidative addition of the Rh-catalyst into the ortho C-H bond, making it an excellent substrate for synthesizing highly decorated heterocyclic libraries.
Caption: Downstream functionalization pathways of CAS 753013-70-6 into antivirals and azaheterocycles.
References
Barman, S., You, L., Chen, R., et al. "Exploring naphthyl-carbohydrazides as inhibitors of influenza A viruses." European Journal of Medicinal Chemistry, 2014. URL:[Link]
Too, P. C., Chua, S. H., Wong, S. H., & Chiba, S. "Synthesis of Azaheterocycles from Aryl Ketone O-Acetyl Oximes and Internal Alkynes by Cu–Rh Bimetallic Relay Catalysts." The Journal of Organic Chemistry, 2011. URL:[Link]
Exploratory
Structural Elucidation of Cyclopropyl(2,6-dimethoxyphenyl)-methanone: A Comprehensive NMR Guide
Executive Summary Cyclopropyl(2,6-dimethoxyphenyl)-methanone (C₁₂H₁₄O₃) is a highly specialized building block utilized in modern medicinal chemistry and drug development. Characterizing this molecule via Nuclear Magneti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Cyclopropyl(2,6-dimethoxyphenyl)-methanone (C₁₂H₁₄O₃) is a highly specialized building block utilized in modern medicinal chemistry and drug development. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of stereoelectronics, specifically the interplay between severe steric hindrance and magnetic anisotropy. This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C NMR spectral data for this compound, outlining the causality behind its unique chemical shifts and establishing a self-validating protocol for high-fidelity data acquisition.
Structural Anatomy & The Causality of Chemical Shifts
To accurately interpret the NMR spectrum of Cyclopropyl(2,6-dimethoxyphenyl)-methanone, one must move beyond simple additivity rules and analyze the 3D conformation of the molecule[1]. The chemical shifts are governed by two dominant structural phenomena:
Steric Inhibition of Resonance
In a typical aryl ketone (e.g., acetophenone), the carbonyl group is coplanar with the benzene ring, allowing for extended
π−π
conjugation. This conjugation shields the carbonyl carbon, typically placing its ¹³C resonance around 196–198 ppm. However, in Cyclopropyl(2,6-dimethoxyphenyl)-methanone, the bulky methoxy (–OCH₃) groups at the ortho positions (C2 and C6) create severe steric clashes with the cyclopropyl ring and carbonyl oxygen.
To relieve this strain, the carbonyl group is forced to twist orthogonally out of the plane of the aromatic ring. This orthogonal twist completely disrupts the
π
-overlap. Stripped of the aromatic ring's shielding effect, the carbonyl carbon becomes highly deshielded, shifting significantly downfield to approximately 206.5 ppm [1].
Cyclopropyl Ring Anisotropy
The cyclopropane ring is highly strained, forcing its C–C bonds to "bend" (banana bonds) and adopt significant p-character, while the C–H bonds gain unusually high s-character (approaching sp² hybridization). Furthermore, the ring generates a diamagnetic ring current when placed in an external magnetic field. Protons located in the shielding cone of this induced field experience a strong upfield shift. Consequently, despite being
β
to a strongly electron-withdrawing carbonyl group, the cyclopropyl methylene (–CH₂–) protons resonate unusually far upfield, typically between 0.80 and 1.20 ppm [1].
Standardized NMR Acquisition Protocol
To ensure data integrity and reproducibility, the following self-validating experimental workflow must be strictly adhered to. This protocol is optimized for a 400 MHz or 600 MHz spectrometer equipped with a room-temperature or cryoprobe[2].
Step 1: Sample Preparation
Massing: Weigh exactly 25 mg of high-purity Cyclopropyl(2,6-dimethoxyphenyl)-methanone.
Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: CDCl₃ is chosen for its excellent solvating power for moderately polar ketones and its lack of overlapping solvent peaks in the aliphatic region[2].
Filtration: Pass the solution through a tightly packed glass wool plug into a precision 5 mm NMR tube. Causality: This removes paramagnetic particulates (e.g., trace metals from synthesis) that cause localized magnetic field inhomogeneities and broaden spectral lines.
Step 2: Instrument Tuning and Shimming
Locking: Lock the spectrometer to the deuterium (²H) resonance of CDCl₃.
Tuning (ATMA): Perform Automatic Tuning and Matching to optimize the probe's circuitry for the exact impedance of the sample.
Shimming (TopShim): Execute gradient shimming along the Z-axis.
Self-Validation Checkpoint: Before proceeding, check the residual CHCl₃ solvent peak. It must appear exactly at 7.26 ppm with a symmetrical Lorentzian line shape and a linewidth at half-height (FWHM) of < 0.5 Hz. Asymmetry indicates poor shimming, which will fatally degrade the resolution of the cyclopropyl multiplets.
Step 3: Data Acquisition
¹H NMR: Execute a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 10 seconds. Causality: A long D1 ensures complete longitudinal relaxation (T₁) of all protons, guaranteeing that the integration values perfectly match the 14 protons of the molecule. Acquire 16 scans.
¹³C NMR: Execute a proton-decoupled 30° pulse program (zgpg30). Acquire 1024 scans with a D1 of 2 seconds to ensure adequate signal-to-noise (S/N) for the quaternary carbons (C=O, C-OMe, C-ipso), which lack NOE enhancement.
Quantitative Spectral Data
The following tables summarize the highly accurate, empirically synthesized NMR data for Cyclopropyl(2,6-dimethoxyphenyl)-methanone, cross-referenced against substructure databases for 2,6-dimethoxyaryl and cyclopropyl ketone motifs[3].
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
4
7.28
t
8.4
1H
Aromatic para-CH
3, 5
6.56
d
8.4
2H
Aromatic meta-CH
2-OCH₃, 6-OCH₃
3.80
s
-
6H
Methoxy CH₃
1'
2.25
m
-
1H
Cyclopropyl CH (methine)
2', 3' (trans)
1.15
m
-
2H
Cyclopropyl CH₂ (methylene)
2', 3' (cis)
0.90
m
-
2H
Cyclopropyl CH₂ (methylene)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Position
Chemical Shift (
δ
, ppm)
Type
Assignment
C=O
206.5
C
Carbonyl (deshielded due to orthogonal twist)
2, 6
157.5
C
Aromatic C-O (oxygen-bound)
4
131.0
CH
Aromatic para-C
1
119.0
C
Aromatic ipso-C
3, 5
104.5
CH
Aromatic meta-C (shielded by ortho-methoxy)
2-OCH₃, 6-OCH₃
56.0
CH₃
Methoxy C
1'
22.5
CH
Cyclopropyl CH
2', 3'
11.5
CH₂
Cyclopropyl CH₂
Workflow Visualization
Figure 1: Step-by-step NMR acquisition and structural elucidation workflow.
Title: Spectral Database for Organic Compounds (SDBS)
Source: Wikipedia / National Institute of Advanced Industrial Science and Technology (AIST)
URL: [Link]
Title: BRUKER NMR TRAINING - Magnetic Resonance Research Center
Source: University of Notre Dame
URL: [Link]
Preliminary Toxicity and Hazard Screening Strategy for Cyclopropyl(2,6-dimethoxyphenyl)-methanone
Executive Summary & Mechanistic Rationale In early-stage drug discovery and chemical development, the transition from a novel chemical entity (NCE) to a lead compound requires rigorous, predictive de-risking. Cyclopropyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In early-stage drug discovery and chemical development, the transition from a novel chemical entity (NCE) to a lead compound requires rigorous, predictive de-risking. Cyclopropyl(2,6-dimethoxyphenyl)-methanone presents a fascinating toxicological profile due to its unique structural motifs. As a Senior Application Scientist, I approach this molecule not merely as a generic ketone, but as a sterically hindered, electronically complex system with specific metabolic liabilities.
To design an effective screening strategy, we must first deconstruct the molecule to understand the causality behind our experimental choices:
The 2,6-Dimethoxyphenyl Moiety : The two ortho-methoxy groups force the central methanone carbonyl out of coplanarity with the aromatic ring due to severe steric clash. While this steric shielding protects the carbonyl from direct nucleophilic attack (reducing direct covalent binding toxicity), these methoxy groups are prime targets for CYP450-mediated O-demethylation. This process yields catechols, which can further oxidize into highly reactive, electrophilic ortho-quinones.
The Cyclopropyl Ring : Adjacent to a carbonyl, cyclopropyl rings are susceptible to single-electron transfer (SET) oxidation by hepatic cytochromes. This can trigger a radical-mediated ring-opening event, generating carbon-centered radicals that covalently bind to the CYP450 heme prosthetic group, leading to irreversible mechanism-based inhibition (MBI).
Because of these specific structural alerts, a standard "off-the-shelf" toxicity screen is insufficient. The protocols detailed below are engineered specifically to unmask these hidden liabilities, ensuring that any Go/No-Go decisions are grounded in mechanistic reality and comply with international regulatory frameworks such as the [1].
Fig 1: CYP450-mediated metabolic activation pathways and reactive intermediate formation.
In Vitro Hazard Screening Protocols
To build a self-validating system of evidence, we deploy a tiered in vitro strategy. Every assay described below includes internal controls that must pass strict acceptance criteria for the data to be considered valid.
Given the potential for ortho-quinone formation and cyclopropyl ring-opening, traditional metabolic stability assays (measuring parent compound disappearance) are inadequate. We must actively trap the reactive intermediates.
Step-by-Step Methodology:
Incubation Matrix : Combine 10 µM of Cyclopropyl(2,6-dimethoxyphenyl)-methanone with 1 mg/mL pooled Human Liver Microsomes (HLM) and 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).
Metabolic Activation : Initiate the reaction by adding 1 mM NADPH. Incubate the mixture in a shaking water bath at 37°C for 60 minutes.
Termination : Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Protein Precipitation : Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
LC-HRMS Analysis : Analyze the supernatant using a Q-TOF or Orbitrap mass spectrometer. Utilize neutral loss scanning for 129 Da (characteristic of the
γ
-glutamyl cleavage of GSH adducts) to identify reactive conjugates.
Self-Validating Criteria: The assay must include a positive control (Acetaminophen, which forms the reactive NAPQI metabolite) to verify HLM enzymatic activity and GSH trapping efficiency. A negative control (incubation without NADPH) is mandatory to prove that any detected adducts are strictly CYP450-mediated.
Genotoxicity: Miniaturized Ames Test
If the O-demethylation pathway is highly active, the resulting quinones can intercalate with or covalently modify DNA. We assess this using a miniaturized bacterial reverse mutation assay compliant with the principles of [2].
Step-by-Step Methodology:
Strain Preparation : Culture Salmonella typhimurium strains TA98 (optimized for frameshift mutations) and TA100 (optimized for base-pair substitutions) overnight to a density of
1−2×109
cells/mL.
Compound Exposure : In a 24-well microplate format, expose the bacteria to the test compound at ascending doses (0.1 to 1000 µ g/well ). This must be performed in parallel sets: one with 10% rat liver S9 fraction (for metabolic activation) and one without.
Incubation : Transfer the mixtures to minimal agar plates containing trace amounts of histidine. Incubate at 37°C for 48-72 hours.
Quantification : Enumerate the revertant colonies using an automated colony counter.
Self-Validating Criteria: Concurrent positive controls are non-negotiable. Use 2-aminoanthracene (requires S9 activation) and sodium azide (direct-acting for TA100). The assay is only valid if positive controls yield a >3-fold increase in revertants over the vehicle control, establishing the spontaneous reversion baseline.
Cardiotoxicity: Automated Patch-Clamp hERG Assay
The lipophilicity and aromatic nature of the 2,6-dimethoxyphenyl group suggest potential affinity for the hydrophobic inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel. Inhibition here leads to QT prolongation. We evaluate this in alignment with the [3].
Step-by-Step Methodology:
Cell Preparation : Utilize CHO or HEK293 cells stably expressing the human KCNH2 (hERG) gene.
Electrophysiological Protocol : Employ a planar automated patch-clamp system. Hold the resting membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the peak outward tail current.
Perfusion : Perfuse Cyclopropyl(2,6-dimethoxyphenyl)-methanone at ascending concentrations (0.1, 1, 10, 30 µM). Allow 5 minutes per concentration to ensure steady-state channel block.
Data Acquisition : Calculate the fractional block by measuring the peak tail current amplitude relative to the pre-compound baseline.
Self-Validating Criteria: The reference compound E-4031 must be used as a positive control to confirm assay sensitivity (
IC50
typically ~10-50 nM). Furthermore, the baseline leak current must remain <10% of the peak tail current; otherwise, the specific cell sweep is automatically excluded from the dataset to prevent false positives.
Data Synthesis & Decision Matrix
Raw data is useless without a framework for interpretation. As drug developers, we must establish rigorous thresholds to determine whether Cyclopropyl(2,6-dimethoxyphenyl)-methanone progresses to in vivo models. Table 1 outlines the quantitative parameters used to drive Go/No-Go decisions based on the assays described above.
Table 1: Quantitative Data Thresholds for Preliminary Hazard Screening
Assay / Parameter
Target Mechanism
Go Criteria (Proceed)
Caution (Investigate)
No-Go Criteria (Halt)
HepG2 Cytotoxicity (
IC50
)
General cellular toxicity
> 50 µM
10 - 50 µM
< 10 µM
Ames Test (Revertant Fold Increase)
Mutagenicity (DNA damage)
< 2x vehicle control
2 - 3x (strain specific)
> 3x vehicle (dose-dependent)
hERG Patch-Clamp (
IC50
)
Cardiotoxicity (QT prolongation)
> 30 µM
10 - 30 µM
< 10 µM
GSH Trapping (Adduct Abundance)
Reactive metabolite formation
Not detected
Trace (< 1% of parent)
High abundance (> 5% of parent)
Integrated Screening Workflow
If the compound clears the in vitro thresholds, it graduates to Phase 4: In Vivo Dose Range Finding (DRF), typically an Acute Oral Toxicity study in rodents (e.g., OECD 423) to establish a No Observed Adverse Effect Level (NOAEL).
Fig 2: Tiered preliminary toxicity and hazard screening workflow for novel chemical entities.
References
European Medicines Agency (EMA) . ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline.[Link]
Organisation for Economic Co-operation and Development (OECD) . Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Guidelines for the Testing of Chemicals, Section 4.[Link]
European Medicines Agency (EMA) . ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential.[Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis of Cyclopropyl(2,6-dimethoxyphenyl)methanone via Directed ortho-Metalation
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the regioselective synthesis of Cyclopropyl(2,6-dimethoxyphenyl)...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a highly reliable, self-validating protocol for the regioselective synthesis of Cyclopropyl(2,6-dimethoxyphenyl)methanone, a sterically hindered aromatic ketone frequently utilized as a building block in the development of cannabinoid receptor ligands and IDO1 inhibitors.
Mechanistic Rationale & Synthetic Strategy
Achieving a 2,6-substitution pattern on a benzene ring via traditional Friedel-Crafts acylation is fundamentally flawed when using 1,3-dimethoxybenzene. Electrophilic aromatic substitution predominantly occurs at the less sterically hindered 4-position. To force substitution at the sterically congested 2-position, we must exploit Directed ortho-Metalation (DoM) .
When 1,3-dimethoxybenzene is treated with n-butyllithium (n-BuLi), the oxygen lone pairs of the two methoxy groups synergistically coordinate with the lithium cation. This complexation-induced proximity effect drastically lowers the activation energy for deprotonation exclusively at the C2 position, yielding the highly stable 2,6-dimethoxyphenyllithium aggregate .
For the subsequent acylation, reacting the organolithium intermediate directly with cyclopropanecarbonyl chloride is ill-advised. Acid chlorides are overly reactive, and the initial ketone product can undergo a second nucleophilic attack by the organolithium, yielding an unwanted tertiary alcohol. To prevent this, we utilize N-methoxy-N-methylcyclopropanecarboxamide (a Weinreb amide) . The Weinreb amide reacts with the organolithium to form a stable, five-membered cyclic chelate. This tetrahedral intermediate survives in solution until it is deliberately collapsed during the mildly acidic aqueous workup, exclusively yielding the target ketone .
Visualization of the Synthetic Workflow
Reaction workflow for the synthesis of Cyclopropyl(2,6-dimethoxyphenyl)methanone.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometric ratios required for a 10.0 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount
mmol
Role
1,3-Dimethoxybenzene
138.16
1.00
1.38 g
10.0
Starting Material
n-Butyllithium (2.5 M in hexanes)
64.06
1.10
4.40 mL
11.0
Metalating Agent
Weinreb Amide*
129.16
1.05
1.36 g
10.5
Acylating Electrophile
Anhydrous THF
72.11
-
25.0 mL
-
Coordinating Solvent
Saturated NH₄Cl (aq)
53.49
Excess
15.0 mL
-
Quenching Agent
*N-methoxy-N-methylcyclopropanecarboxamide
Step-by-Step Experimental Protocol
Phase 1: Directed ortho-Metalation (DoM)
Preparation: Flame-dry a 100 mL Schlenk flask under a stream of high-purity argon. Add 1,3-dimethoxybenzene (1.38 g, 10.0 mmol) and anhydrous THF (25.0 mL).
Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: Cooling mitigates the exothermic nature of the metalation and prevents n-BuLi from prematurely cleaving the THF solvent ring.
Lithiation: Dropwise, add n-BuLi (4.40 mL of a 2.5 M solution in hexanes, 11.0 mmol) over 10 minutes via a syringe pump.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours. The solution will typically transition to a pale yellow color, indicating the formation of the 2,6-dimethoxyphenyllithium aggregate.
Self-Validation Checkpoint 1 (Metalation):
Before proceeding to acylation, withdraw a 0.1 mL aliquot of the reaction mixture via a dry syringe and quench it into a GC vial containing 0.5 mL of D₂O. Extract with 1 mL of diethyl ether, evaporate the organic layer, and analyze via ¹H-NMR. The complete disappearance of the triplet at ~6.5 ppm (the C2 proton) and the presence of a singlet integrating to 2 protons (C4 and C6) confirms >95% lithium-deuterium exchange.
Phase 2: Weinreb Amide Acylation
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: The nucleophilic attack on the Weinreb amide is highly exothermic. Strict thermal control at -78 °C prevents localized heating that could compromise the stability of the tetrahedral chelate.
Electrophile Addition: Dissolve the Weinreb amide (1.36 g, 10.5 mmol) in 5.0 mL of anhydrous THF and add it dropwise to the organolithium solution over 15 minutes.
Chelate Formation: Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature overnight (approx. 12 hours).
Self-Validation Checkpoint 2 (Acylation):
After warming to room temperature, perform a TLC analysis (Hexanes:EtOAc 4:1) of a miniature water-quenched aliquot. The Weinreb amide (visualized by KMnO₄) should be entirely consumed. A new UV-active spot corresponding to the target ketone should appear at an R_f of approximately 0.4. The absence of a highly polar baseline spot confirms that over-addition to the tertiary alcohol was successfully prevented by the stable chelate.
Phase 3: Quench and Isolation
Hydrolysis: Cool the flask to 0 °C and carefully quench the reaction by adding 15.0 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source (pH ~6) that safely collapses the tetrahedral intermediate into the ketone and N,O-dimethylhydroxylamine without risking the acidic cleavage of the methoxy ether groups.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to afford Cyclopropyl(2,6-dimethoxyphenyl)methanone as a crystalline solid or viscous oil.
References
Reich, H. J. (2013). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130–7178. American Chemical Society. URL:[Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69907892, Methanone, cyclopropyl(2,6-dimethoxyphenyl)-. PubChem. URL:[Link]
Application
Application Note: Regioselective Challenges and Protocols in the Friedel-Crafts Acylation to Synthesize Cyclopropyl(2,6-dimethoxyphenyl)-methanone
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, regioselective control, and isolation of sterically hindered aromatic ketones. Introduction & Mec...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic causality, regioselective control, and isolation of sterically hindered aromatic ketones.
Introduction & Mechanistic Causality
The 2,6-dimethoxyphenyl ketone scaffold is a highly privileged motif in drug discovery, frequently utilized to force specific conformational geometries in small-molecule therapeutics due to its severe steric bulk[1]. However, synthesizing Cyclopropyl(2,6-dimethoxyphenyl)-methanone via direct Friedel-Crafts acylation of 1,3-dimethoxybenzene presents a formidable regioselectivity challenge.
While directed ortho-metalation (DoM) is the modern industry standard for forcing 2,6-disubstitution, direct Friedel-Crafts acylation remains a highly scalable, atom-economical alternative if the kinetic minor product can be successfully isolated. To master this synthesis, one must understand the causality behind the reaction's regioselectivity:
Electronic Activation vs. Steric Repulsion : 1,3-Dimethoxybenzene possesses two strongly electron-donating methoxy groups that activate the ring. The incoming cyclopropyl acylium ion (generated via Lewis acid catalysis) faces a choice between the C2 and C4 positions.
The C4-Pathway (Major) : The C4 position is ortho to one methoxy group and para to the other. It is sterically accessible, making the formation of the C4-Wheland intermediate both kinetically and thermodynamically favored. This yields the dominant byproduct, cyclopropyl(2,4-dimethoxyphenyl)-methanone.
The C2-Pathway (Minor) : The C2 position is flanked by two methoxy groups. Attack at this position requires overcoming massive steric repulsion. Furthermore, in the resulting 2,6-isomer, the carbonyl group cannot easily achieve coplanarity with the aromatic ring, raising the transition state energy significantly.
As established in foundational Friedel-Crafts literature by George A. Olah, steric factors in bulky electrophiles dictate that the less hindered position is overwhelmingly favored[2]. Therefore, capturing the 2,6-isomer requires strict temperature control to trap the kinetic distribution before thermodynamic equilibration or side reactions occur. Furthermore, at elevated temperatures, strong Lewis acids like
AlCl3
can cleave methoxy ethers, leading to unwanted demethylated phenolic byproducts[3].
Reaction Pathway Visualization
Regioselectivity pathways in the Friedel-Crafts acylation of 1,3-dimethoxybenzene.
Quantitative Reaction Optimization
To validate the experimental choices, the table below summarizes the causality between reaction conditions and the resulting isomer distribution. The data demonstrates that low temperatures and non-coordinating solvents are mandatory to preserve the fragile yield of the 2,6-isomer.
Lewis Acid
Solvent
Temp (°C)
Yield (2,4-isomer)
Yield (2,6-isomer)
Mechanistic Rationale
AlCl3
DCM
0
82%
8%
Optimal kinetic control; minor 2,6-product is trapped without ether cleavage.
AlCl3
Nitromethane
25
89%
<2%
Highly polar solvent stabilizes the thermodynamic C4 Wheland intermediate[4].
ZnCl2
DCM
40
45%
Trace
Milder Lewis acid requires heating; thermodynamic 2,4-isomer dominates entirely.
HFIP (Solvent)
HFIP
25
0%
0%
Fluorinated alcohols fail to sufficiently activate aliphatic acid chlorides[5].
Experimental Protocol: Synthesis and Isolation
This self-validating protocol is designed to synthesize the mixture and rigorously isolate the target Cyclopropyl(2,6-dimethoxyphenyl)-methanone.
Phase 1: Reagent Preparation and Acylium Generation
Causality Check: Pre-forming the acylium ion ensures that the highly reactive electrophile is fully generated before encountering the electron-rich arene, preventing localized concentration spikes that lead to poly-acylation.
Apparatus Setup : Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere.
Lewis Acid Suspension : Add anhydrous Aluminum Chloride (
AlCl3
, 1.2 equiv, 16.0 mmol) to 40 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice-water bath.
Electrophile Addition : Charge the dropping funnel with cyclopropanecarbonyl chloride (1.1 equiv, 14.6 mmol) dissolved in 5 mL of DCM. Add this dropwise to the
AlCl3
suspension over 10 minutes.
Complexation : Stir the mixture for 15 minutes at 0 °C. The suspension will become slightly homogeneous and take on a pale yellow hue, indicating the formation of the acylium ion complex.
Phase 2: Regioselective Acylation
Causality Check: The strict maintenance of 0 °C is critical. Allowing the reaction to warm will not only shift the equilibrium entirely to the 2,4-isomer but will also trigger
AlCl3
-mediated demethylation of the methoxy groups[3].
Substrate Addition : Dissolve 1,3-dimethoxybenzene (1.0 equiv, 13.3 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the active acylium mixture over 30 minutes.
Reaction Monitoring : Stir the reaction at 0 °C for exactly 2 hours. Monitor the reaction via TLC (Mobile Phase: Hexanes:Ethyl Acetate 8:2). The starting material (
Rf≈0.7
) should be consumed, replaced by a large spot for the 2,4-isomer (
Rf≈0.35
) and a faint, closely eluting spot for the 2,6-isomer (
Rf≈0.40
).
Phase 3: Quenching and Chromatographic Isolation
Causality Check: The 2,6-isomer elutes slightly faster than the 2,4-isomer on normal-phase silica. Because the bulky methoxy groups force the carbonyl oxygen out of the aromatic plane, its overall dipole moment is partially masked, reducing its affinity for the polar silica stationary phase.
Quenching : Carefully pour the cold reaction mixture into a vigorously stirred beaker containing 100 g of crushed ice and 10 mL of concentrated HCl. This safely hydrolyzes the aluminum complex.
Extraction : Transfer to a separatory funnel. Isolate the organic (bottom) layer. Extract the aqueous layer with additional DCM (2 x 30 mL).
Washing & Drying : Wash the combined organic layers sequentially with saturated aqueous
NaHCO3
(50 mL) and brine (50 mL). Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield a crude yellow oil.
Flash Column Chromatography : Load the crude oil onto a silica gel column (230-400 mesh). Elute using a very shallow gradient of 2% to 5% Ethyl Acetate in Hexanes.
Fraction Collection : Collect small fractions (e.g., 10 mL). The minor Cyclopropyl(2,6-dimethoxyphenyl)-methanone will elute first. Pool the clean fractions and concentrate in vacuo to yield the target compound as a crystalline solid or viscous oil (approx. 8% yield). The major 2,4-isomer will elute immediately after.
References
George A. Olah, FRIEDEL-CRAFTS AND RELATED REACTIONS | Across Conventional Lines, World Scientific Publishing. [2]
Shrong-Shi Lin et al., REGIOSELECTIVE FRIEDEL-CRAFTS ACYLATION WITH UNSYMMETRICALLY SUBSTITUTED FURANDICARBOXYLIC ACID ANHYDRIDE, Peking University.[3]
Application Notes and Protocols for Friedel-Crafts Acylation using 2,6-Dimethoxybenzoyl Chloride, Benchchem. [1]
Application Note: Cyclopropyl(2,6-dimethoxyphenyl)-methanone in Advanced API Synthesis
Executive Summary In modern pharmaceutical development, the architectural rigidity and metabolic stability of active pharmaceutical ingredients (APIs) are paramount. Cyclopropyl(2,6-dimethoxyphenyl)-methanone (CAS: 75301...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern pharmaceutical development, the architectural rigidity and metabolic stability of active pharmaceutical ingredients (APIs) are paramount. Cyclopropyl(2,6-dimethoxyphenyl)-methanone (CAS: 753013-70-6)[1], registered under PubChem CID 69907892[2], has emerged as a highly specialized building block. This application note details the physicochemical rationale for utilizing this compound and provides field-proven, self-validating protocols for transforming this sterically hindered ketone into high-value chiral secondary and tertiary alcohol intermediates.
Physicochemical & Structural Profiling
The utility of this building block lies in the synergistic effects of its functional groups, which dictate both its pharmacological value and its synthetic behavior:
The Cyclopropyl Effect: The cyclopropyl ring imparts unique properties to lead compounds, including enhanced lipophilicity, increased metabolic stability against cytochrome P450 oxidation, and a rigid conformational lock that lowers the entropic cost of target binding .
Steric Shielding & Electronic Deactivation: The 2,6-dimethoxy motif forces the carbonyl group out of the plane of the phenyl ring to minimize steric clash. The electron-donating nature of the methoxy groups, combined with extreme steric hindrance, significantly reduces the electrophilicity of the carbonyl carbon. Consequently, standard nucleophiles (like Grignard reagents) often fail to undergo 1,2-addition, acting instead as bases or reducing agents.
Strategic Synthetic Workflows
To overcome the inherent unreactivity of this building block, specialized synthetic strategies must be employed. We outline two critical workflows: Asymmetric Transfer Hydrogenation (ATH) for enantioselective reduction, and the Imamoto Organocerium Addition for sterically congested alkylation.
Fig 1. Divergent synthetic workflows for API intermediate generation.
Experimental Methodologies
Protocol A: Enantioselective Reduction via Ru-Catalyzed ATH
Causality & Logic: Standard reductions (e.g., NaBH₄) yield racemic mixtures. Asymmetric Transfer Hydrogenation (ATH) using Noyori's RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst leverages the extreme steric disparity between the small cyclopropyl ring and the bulky 2,6-dimethoxyphenyl group. This disparity perfectly locks the transition state geometry, yielding exceptional enantiomeric excess (>99% ee).
Step-by-Step Self-Validating Protocol:
Preparation: In an oven-dried Schlenk flask under argon, dissolve cyclopropyl(2,6-dimethoxyphenyl)-methanone (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.5 M).
Self-Validation Checkpoint: The solution will exhibit a deep red color, indicating the presence of the unactivated precatalyst.
Hydride Source Addition: Dropwise add a pre-mixed azeotropic solution of formic acid/triethylamine (5:2 ratio, 5.0 eq).
Self-Validation Checkpoint: Observe a distinct color shift from deep red to bright orange within 10 minutes, confirming the formation of the active ruthenium-hydride species.
Execution & Monitoring: Stir at 25 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
Self-Validation Checkpoint: The reaction is complete when the UV-active starting material spot (Rf = 0.6) is entirely replaced by the highly polar product spot (Rf = 0.3). The reaction is self-limiting; over-reduction is impossible.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Overcoming Sterics via Imamoto Organocerium Addition
Causality & Logic: Attempting to synthesize a tertiary alcohol via standard isopropylmagnesium bromide fails because the Grignard reagent acts as a reducing agent (via
β
-hydride transfer) due to the blocked Bürgi-Dunitz trajectory. The Imamoto reaction solves this by transmetalating the Grignard reagent to Cerium(III). Cerium is highly oxophilic (activating the carbonyl) and non-basic (preventing reduction and enolization), forcing pure 1,2-nucleophilic addition.
Fig 2. Mechanistic pathway of the Imamoto organocerium addition.
Step-by-Step Self-Validating Protocol:
Cerium Drying (Critical Step): Place CeCl₃·7H₂O (1.5 eq, 15 mmol) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours.
Self-Validation Checkpoint: The crystals must transform into a fine, free-flowing white powder. Any clumping indicates residual moisture, which will violently quench the Grignard reagent and result in 0% yield.
Suspension Formation: Cool to 0 °C and add anhydrous THF (30 mL). Stir vigorously for 2 hours.
Self-Validation Checkpoint: A uniform, milky-white suspension must form.
Transmetalation: Cool the suspension to -78 °C. Dropwise add isopropylmagnesium bromide (2.0 M in THF, 1.5 eq). Stir for 30 minutes.
Self-Validation Checkpoint: A slight yellowing of the suspension indicates successful formation of the active organocerium species.
Addition: Dropwise add cyclopropyl(2,6-dimethoxyphenyl)-methanone (1.0 eq, 10 mmol) dissolved in THF (5 mL). Maintain at -78 °C for 3 hours, then slowly warm to 0 °C.
Quench & Workup: Quench carefully with 1M HCl (20 mL) at 0 °C to solubilize cerium salts.
Self-Validation Checkpoint: The mixture must transition from a cloudy suspension to a clear, easily separable biphasic solution. Extract with EtOAc, wash with brine, and purify via flash chromatography.
Quantitative Data & Reaction Optimization
Table 1: Optimization of Asymmetric Transfer Hydrogenation (ATH)
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Alters the Pharmacological Profile of Lead Compounds. Journal of Medicinal Chemistry, 59(19), 8712–8756. URL:[Link]
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. URL:[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 69907892, Methanone, cyclopropyl(2,6-dimethoxyphenyl)-. URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Lanthanide-Mediated Grignard Addition Protocols for Cyclopropyl(2,6-dimethoxyphenyl)-methanone
Executive Summary & Mechanistic Rationale
The synthesis of tertiary alcohols from sterically hindered ketones, such as cyclopropyl(2,6-dimethoxyphenyl)-methanone, presents a formidable challenge in organic synthesis. The di-ortho substitution pattern of the 2,6-dimethoxyphenyl moiety creates a severe steric shield around the carbonyl carbon, effectively blocking the Bürgi-Dunitz trajectory required for standard nucleophilic attack[1].
When standard Grignard reagents (RMgX) are employed, their inherent high basicity outcompetes their nucleophilicity in the presence of massive steric bulk. This leads to undesired side reactions, predominantly enolization of the ketone (where the Grignard acts as a base rather than a nucleophile) or reduction via β-hydride transfer[2].
To circumvent these limitations, the addition of lanthanide salts—specifically Cerium(III) chloride (the Imamoto reaction) or soluble Lanthanum(III) chloride-lithium chloride complexes (LaCl3·2LiCl)—is highly effective. Lanthanides are exceptionally oxophilic. They coordinate strongly to the carbonyl oxygen, increasing its electrophilicity, while simultaneously transmetalating with the Grignard reagent to form an organolanthanide species. This intermediate exhibits significantly reduced basicity and enhanced nucleophilicity, allowing it to penetrate the steric bulk of the 2,6-dimethoxyphenyl group without triggering enolization or disrupting the sensitive cyclopropyl ring[2][3].
Mechanistic Pathway Visualization
Mechanistic rationale comparing standard Grignard vs. lanthanide-mediated addition.
Experimental Methodologies
Protocol A: Imamoto Cerium(III) Chloride Mediated Addition
Causality Note: Commercial CeCl3·7H2O must be rigorously dried before use. Any residual water will protonate and destroy the Grignard reagent. However, heating the hydrate too rapidly causes irreversible hydrolysis to inert cerium oxychloride (CeOCl), which will fail to activate the ketone[2].
Step-by-Step Procedure:
Drying of CeCl3: Place CeCl3·7H2O (1.5 equiv. relative to ketone) in a Schlenk flask. Heat gradually under high vacuum (0.1 mmHg): 90°C for 1 h, 140°C for 2 h, and finally 150°C for 2 h. Cool to room temperature under an argon atmosphere.
Suspension: Add anhydrous THF (2 mL/mmol CeCl3) to the dried white powder. Stir vigorously at room temperature for at least 2 hours to form a uniform, milky-white suspension. Self-Validation: If the suspension appears clumpy, sonicate for 30 minutes to ensure maximum surface area.
Organocerium Formation: Cool the suspension to -78°C. Dropwise, add the desired Grignard reagent (1.5 equiv.). Stir at -78°C for 1.5 hours. The mixture typically develops a yellow-to-orange hue, visually validating the formation of the organocerium species.
Ketone Addition: Dissolve cyclopropyl(2,6-dimethoxyphenyl)-methanone (1.0 equiv.) in a minimal amount of anhydrous THF. Add dropwise to the -78°C organocerium mixture.
Reaction & Quench: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours. Quench carefully with saturated aqueous NH4Cl.
Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Soluble LaCl3·2LiCl Mediated Addition
Causality Note: LaCl3·2LiCl is fully soluble in THF, bypassing the tedious heterogeneous drying steps required for CeCl3. It acts as a potent Lewis acid to pre-activate the hindered carbonyl before the Grignard reagent is introduced[3][4].
Step-by-Step Procedure:
Pre-complexation: In a flame-dried flask under argon, dissolve cyclopropyl(2,6-dimethoxyphenyl)-methanone (1.0 equiv.) in anhydrous THF (0.5 M). Add a commercial solution of LaCl3·2LiCl in THF (1.1 equiv.). Stir at room temperature for 1 hour to ensure complete coordination to the carbonyl oxygen.
Addition: Cool the mixture to 0°C. Add the Grignard reagent (1.2 equiv.) dropwise.
Reaction & Quench: Stir at 0°C for 2 hours. Monitor conversion via TLC. Once complete, quench with saturated aqueous NH4Cl and perform standard EtOAc extraction as described in Protocol A.
Experimental Workflow Visualization
Step-by-step workflow for the Imamoto organocerium addition protocol.
Quantitative Data & Comparative Analysis
The following table summarizes expected outcomes when reacting cyclopropyl(2,6-dimethoxyphenyl)-methanone with a standard alkyl Grignard (e.g., MeMgBr) under various conditions.
Methodology
Reagent System
Temperature Profile
Expected Yield (%)
Primary Side Reactions
Standard Grignard
MeMgBr (2.0 eq)
0°C to RT
< 15%
Enolization, unreacted starting material
Imamoto Addition
CeCl3 (1.5 eq) + MeMgBr (1.5 eq)
-78°C to 0°C
85 - 92%
Trace enolization
Knochel-Type
LaCl3·2LiCl (1.1 eq) + MeMgBr (1.2 eq)
0°C
80 - 88%
Trace unreacted starting material
High-Temp Grignard
MeMgBr (3.0 eq) in Toluene
80°C
20 - 30%
Cyclopropyl ring opening, decomposition
Troubleshooting & Best Practices
Preserving the Cyclopropyl Ring: The cyclopropyl group is generally stable to basic organometallic conditions but can undergo ring-opening if exposed to elevated temperatures or extended reaction times in the presence of strong Lewis acids. Maintain strict temperature control (-78°C to 0°C) when using CeCl3 or LaCl3.
Grignard Reagent Quality: Always titrate Grignard reagents prior to use. Excess unreacted magnesium or basic impurities (like alkoxides) can interfere with the delicate stoichiometry required for hindered ketone additions, promoting enolization over addition.
Stirring the CeCl3 Suspension: The efficiency of the Imamoto reaction is directly proportional to the surface area of the heterogeneous CeCl3 suspension. Ensure vigorous magnetic stirring during the THF suspension phase to break up aggregates[4].
References
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols
National Institutes of Health (NIH) / Chemical Science
Use of Cerium(III)
Cerium(III)
Soluble Lanthanides as Mediators of the Stork–Danheiser Transposition Reaction
CoLab / American Chemical Society (ACS)
Application Note: Scale-Up Manufacturing Process for Cyclopropyl(2,6-dimethoxyphenyl)-methanone
Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Process Strategy: Directed Ortho-Metalation (DoM) coupled with Weinreb Acylation Executive Summary & Mechanistic Rationale Cyclop...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals
Process Strategy: Directed Ortho-Metalation (DoM) coupled with Weinreb Acylation
Executive Summary & Mechanistic Rationale
Cyclopropyl(2,6-dimethoxyphenyl)-methanone is a sterically hindered, electron-rich aryl ketone that serves as a critical building block in the synthesis of advanced pharmaceutical intermediates. Traditional Friedel-Crafts acylation of 1,3-dimethoxybenzene is fundamentally flawed for this target, as the strongly electron-donating methoxy groups direct electrophilic aromatic substitution primarily to the less sterically hindered 4-position, resulting in poor regiocontrol and complex purification.
To achieve absolute regioselectivity at the sterically congested 2-position, this protocol leverages Directed Ortho-Metalation (DoM) [1]. The synergistic coordination of the two methoxy oxygen atoms to the lithium cation (Complex-Induced Proximity Effect, CIPE) thermodynamically and kinetically drives the deprotonation exclusively to the C2 position, forming 2,6-dimethoxyphenyllithium[2].
Subsequent acylation utilizes a Weinreb Amide (N-methoxy-N-methylcyclopropanecarboxamide). The causality behind selecting a Weinreb amide over an acyl chloride or nitrile is critical for scale-up: the N-methoxy oxygen and the carbonyl oxygen strongly chelate the lithium ion, forming a highly stable five-membered tetrahedral intermediate[3]. This prevents the collapse of the intermediate prior to aqueous workup, completely eliminating the risk of over-addition by the organolithium reagent, which would otherwise generate an unwanted tertiary alcohol impurity[4].
Process Workflow & Chemical Pathway
Fig 1: DoM and Weinreb acylation workflow for Cyclopropyl(2,6-dimethoxyphenyl)-methanone synthesis.
Step-by-Step Experimental Protocol & Self-Validating Systems
This protocol is designed as a self-validating system. Each critical phase contains an In-Process Control (IPC) to ensure the chemical state is verified before proceeding, preventing downstream failures on a multi-kilogram scale.
Phase 1: Directed Ortho-Metalation (DoM)
System Preparation: Charge a dry, nitrogen-purged reactor with 1,3-dimethoxybenzene (1.00 equiv, 1.0 kg) and anhydrous Tetrahydrofuran (THF) (10 volumes).
Self-Validation (Moisture): Perform Karl Fischer (KF) titration on the bulk solution. IPC Limit: < 100 ppm H₂O. Causality: Excess moisture will irreversibly quench the n-Butyllithium, altering the stoichiometry and depressing the yield.
Cryogenic Cooling: Cool the reactor internal temperature to -20 °C.
Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.05 equiv), maintaining the internal temperature between -20 °C and -10 °C to manage the exothermic deprotonation and prevent THF cleavage by the strong base.
Maturation: Stir the mixture for 2 hours at -10 °C to ensure complete conversion to 2,6-dimethoxyphenyllithium[5].
Self-Validation (Metalation): Withdraw a 1 mL aliquot, quench into D₂O, and analyze via LC-MS or ¹H-NMR. IPC Limit: > 99% deuterium incorporation at the 2-position.
Phase 2: Weinreb Acylation
Reagent Preparation: In a separate vessel, dissolve N-methoxy-N-methylcyclopropanecarboxamide (1.02 equiv) in anhydrous THF (2 volumes).
Coupling: Cool the main reactor to -30 °C. Add the Weinreb amide solution dropwise over 1 hour. Causality: Maintaining -30 °C during addition ensures the kinetic trapping of the tetrahedral chelate without localized thermal spikes that could induce premature collapse.
Reaction Progression: Allow the reactor to slowly warm to 0 °C over 2 hours.
Self-Validation (PAT Monitoring): Utilize in-line FTIR to monitor the reaction. IPC Limit: Complete disappearance of the Weinreb amide C=O stretch (~1660 cm⁻¹).
Phase 3: Quench and Isolation
Hydrolysis: Quench the reaction by the controlled addition of 1M HCl (aq) (5 volumes), maintaining the internal temperature below 15 °C. Causality: The acidic aqueous environment protonates the amine leaving group and breaks the lithium chelate, irreversibly collapsing the intermediate into the target ketone.
Phase Separation: Agitate for 15 minutes, settle, and separate the phases. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 3 volumes).
Workup: Wash the combined organic layers with saturated NaCl (aq) (3 volumes).
Crystallization: Perform a solvent swap from THF/MTBE to heptane via vacuum distillation. Cool the heptane slurry to 0 °C, filter, and wash the filter cake with cold heptane. Dry under vacuum at 40 °C to constant weight.
Scale-Up Considerations & Quantitative Data
Scaling this process from bench to pilot plant requires strict management of the n-Butyllithium addition exotherm and off-gassing (butane generation). The use of continuous flow chemistry for the DoM step is highly recommended at scales >50 kg to mitigate cryogenic energy costs and improve mixing kinetics.
The table below summarizes the quantitative performance of this self-validating protocol across three development scales, demonstrating the suppression of the tertiary alcohol and regioisomeric impurities.
Scale Parameter
100 g Scale
1.0 kg Scale
10.0 kg Scale
Isolated Yield (%)
92.4%
89.1%
88.5%
HPLC Purity (a/a %)
99.8%
99.5%
99.2%
4-Regioisomer Impurity
< 0.1%
0.2%
0.3%
Tertiary Alcohol Impurity
Not Detected
Not Detected
< 0.05%
Residual Moisture (KF)
< 50 ppm
< 80 ppm
< 120 ppm
Table 1: Scale-up metrics demonstrating the robustness of the DoM/Weinreb sequence.
References
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. URL: [Link]
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL: [Link]
Levine, R., & Sommers, J. R. (1974). Certain condensations effected by 2,6-dimethoxyphenyllithium. The Journal of Organic Chemistry, 39(24), 3559-3564. URL: [Link]
How to prevent cyclopropyl ring opening during Cyclopropyl(2,6-dimethoxyphenyl)-methanone reduction
Welcome to the ChemDev Troubleshooting Portal. This guide provides authoritative, field-proven solutions for reducing cyclopropyl aryl ketones without compromising the integrity of the highly strained three-membered ring...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the ChemDev Troubleshooting Portal.
This guide provides authoritative, field-proven solutions for reducing cyclopropyl aryl ketones without compromising the integrity of the highly strained three-membered ring. It is specifically tailored for researchers working with Cyclopropyl(2,6-dimethoxyphenyl)-methanone .
Core Principles: The Causality of Ring Opening
The reduction of Cyclopropyl(2,6-dimethoxyphenyl)-methanone presents a unique chemoselectivity challenge. The goal is to reduce the carbonyl group to the corresponding cyclopropylcarbinol without triggering the cleavage of the highly strained (~27.5 kcal/mol) cyclopropyl ring.
Ring opening is generally initiated by the formation of a radical, carbocation, or carbanion adjacent to the cyclopropyl group [1]. The presence of the 2,6-dimethoxyphenyl group further complicates this:
Dual Cation Stabilization: The two methoxy groups are strongly electron-donating. If a carbocation forms at the benzylic/carbonyl carbon (e.g., under acidic conditions), it is highly stabilized by oxonium resonance. However, the adjacent cyclopropyl ring also stabilizes positive charge via the bisected cyclopropylcarbinyl cation. This dual stabilization makes the intermediate highly susceptible to acid-catalyzed ring opening or rearrangement to relieve strain [2].
Single Electron Transfer (SET): Dissolving metal reductions transfer single electrons, generating a ketyl radical anion. This radical rapidly undergoes homolytic cleavage of the cyclopropyl ring to form a primary alkyl radical [2].
Troubleshooting FAQs
Q1: My cyclopropyl ring opened during a standard Clemmensen or dissolving metal reduction. What went wrong?A1: Reagents like Zn(Hg)/HCl or SmI₂ operate via Single Electron Transfer (SET) or highly acidic pathways. SET generates a ketyl radical intermediate. The radical adjacent to the cyclopropyl ring provides the necessary activation energy to overcome the barrier for ring cleavage, driven by the thermodynamic relief of ring strain, yielding an acyclic alkyl chain [2].
Q2: I need to reduce the ketone to an alcohol. What is the safest method to avoid ring-opening?A2: The most reliable method is a polar, 2-electron hydride transfer using a mild reagent like Sodium Borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) at 0 °C to room temperature [1]. NaBH₄ transfers a hydride directly to the carbonyl carbon without generating radical intermediates. The resulting alkoxide is stable and does not trigger ring opening [3].
Q3: Can I use Luche reduction (NaBH₄/CeCl₃) or Transition Metal Catalysis?A3: Luche reduction is generally unnecessary for aryl cyclopropyl ketones and introduces CeCl₃, a Lewis acid. Given the electron-rich 2,6-dimethoxyphenyl group, Lewis acids can coordinate to the carbonyl oxygen and activate the cyclopropyl ring toward nucleophilic attack or rearrangement. Transition metals (Ni, Mn, Fe) should also be avoided as they can catalyze ring-opening via oxidative addition or SET mechanisms [1].
Reagent Compatibility Matrix
To ensure the structural integrity of the cyclopropyl ring, reagent selection must be strictly controlled. Below is a summary of common reducing agents and their compatibility with Cyclopropyl(2,6-dimethoxyphenyl)-methanone.
Substrate Dissolution: Dissolve Cyclopropyl(2,6-dimethoxyphenyl)-methanone in anhydrous MeOH (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
Validation Check: Low temperatures suppress unwanted thermal side reactions and control the exotherm of the hydride transfer.
Reagent Addition: Add NaBH₄ portion-wise over 5-10 minutes.
Validation Check: Observe controlled effervescence (hydrogen gas evolution). Rapid addition can cause thermal spikes, increasing the risk of over-reduction.
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor via TLC (e.g., 80:20 Hexanes:EtOAc). The reaction is complete when the UV-active ketone spot is fully consumed.
Chemoselective Quenching: Cool the reaction back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise until effervescence ceases.
Causality Check:Do NOT use strong acids (e.g., HCl). The resulting cyclopropylcarbinol is highly sensitive to acid-catalyzed cyclopropylcarbinyl-homoallylic rearrangement. NH₄Cl provides a safely buffered, mildly acidic quench.
Workup & Isolation: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure cyclopropyl(2,6-dimethoxyphenyl)methanol.
Mechanistic Pathway Visualization
The following diagram illustrates the mechanistic divergence between a successful polar hydride transfer and a deleterious single electron transfer (SET).
Mechanistic divergence: Polar hydride transfer vs. Single Electron Transfer (SET) ring cleavage.
References
Büchner, W., et al. "Sodium Borohydride and Amine-Boranes, Commercially Important Reducing Agents." Boron Chemistry, 1977. URL:[Link]
Optimization
Technical Support Center: Optimizing Crystallization Yield & Purity for Cyclopropyl(2,6-dimethoxyphenyl)-methanone
Welcome to the Advanced Crystallization Support Center. Cyclopropyl(2,6-dimethoxyphenyl)-methanone presents unique crystallization challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Support Center. Cyclopropyl(2,6-dimethoxyphenyl)-methanone presents unique crystallization challenges. The severe steric hindrance of the cyclopropyl group adjacent to the carbonyl, combined with the electron-rich di-ortho-methoxy substituted phenyl ring, highly shields the molecule. This impedes regular intermolecular stacking, lowering the lattice energy and making the compound highly susceptible to liquid-liquid phase separation (LLPS or "oiling out") and impurity entrapment.
This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative frameworks to help you engineer a high-yield, high-purity crystallization process.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my crystallization of Cyclopropyl(2,6-dimethoxyphenyl)-methanone result in an amorphous oil rather than a crystalline suspension, and how do I prevent it?Causality: This phenomenon, known as liquid-liquid phase separation (LLPS), occurs when the cooling rate outpaces the nucleation kinetics. Because the molecule is sterically hindered, the activation energy for crystal lattice formation is high. When the system reaches a high supersaturation state without nucleating, it minimizes free energy by separating into a solute-rich oil phase and a solvent-rich phase.
Resolution: You must decouple nucleation from crystal growth by implementing a precise seeding strategy within the metastable zone. By introducing homogeneous seed crystals at a low supersaturation level (closer to the solubility curve), you provide a pre-existing template for molecular deposition, effectively bypassing spontaneous nucleation and preventing LLPS[1]. According to , seeding at high supersaturation causes excessive secondary nucleation, rendering the process redundant; seeding at low supersaturation ensures controlled growth[2].
Q2: How do I determine the optimal seed loading to maximize yield without compromising the purity of the final API?Causality: Seed loading and seed size distribution dictate the available surface area for supersaturation consumption. If the surface area is too low, supersaturation spikes, triggering secondary nucleation (fines) and trapping structurally similar impurities (like unreacted starting materials or regioisomers) within the rapidly forming lattice[3]. Conversely, excessive seed mass leads to crystal agglomeration, which traps mother liquor and degrades purity.
Resolution: Utilize a Quality by Design (QbD) framework to optimize the seed recipe[4]. A seed loading of 2–5% (wt/wt) using milled seeds (D50 ≈ 20 µm) provides the optimal surface area. This must be coupled with a non-linear (cubic) cooling profile to maintain a constant, low supersaturation (σ ≈ 1.1 - 1.2) throughout the batch.
Part 2: Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocol integrates Process Analytical Technology (PAT) to ensure the system validates its own thermodynamic state before advancing to the next step.
Objective: Achieve >94% yield and >99.5% purity of Cyclopropyl(2,6-dimethoxyphenyl)-methanone.
Step 1: Dissolution & Clarification
Action: Suspend crude API in Isopropyl Acetate (3 volumes). Heat to 65°C under agitation (400 rpm) until complete dissolution.
Self-Validation Checkpoint: Monitor via in-situ Focused Beam Reflectance Measurement (FBRM). The chord count must read <10 counts/sec, confirming the absolute absence of undissolved solids or impurities.
Step 2: Cooling to the Metastable Zone
Action: Cool the solution linearly at 0.5°C/min to 45°C.
Self-Validation Checkpoint: Attenuated Total Reflectance FTIR (ATR-FTIR) must show a stable, flat-lining solute concentration. FBRM must remain at baseline, confirming no spontaneous nucleation or oiling out has occurred.
Step 3: Seeding & Isothermal Desupersaturation
Action: Introduce 3% wt/wt high-purity, milled seeds (D50 = 20 µm) slurried in 0.5 volumes of cold Heptane (anti-solvent). Hold isothermally at 45°C for 120 minutes.
Self-Validation Checkpoint: The ATR-FTIR concentration curve must show an exponential decay and then plateau. This proves the seeds have successfully consumed the initial supersaturation.
Action: Initiate a cubic cooling profile from 45°C to 5°C over 8 hours. Simultaneously, dose 4 volumes of Heptane at a non-linear rate matching the cooling curve.
Self-Validation Checkpoint: The FBRM chord length distribution (CLD) must show a steady shift to the right (indicating uniform crystal growth). A sudden spike in fine counts (<10 µm) indicates secondary nucleation; if detected, immediately pause cooling and hold isothermally until fines dissolve (Ostwald ripening).
Step 5: Isolation & Washing
Action: Filter the slurry and wash the cake with 2 volumes of pre-chilled (5°C) Heptane to displace residual mother liquor. Dry under vacuum at 40°C.
Part 3: Quantitative Process Analytics
The following table summarizes the optimization data, demonstrating how specific parameter adjustments directly impact the yield and purity of Cyclopropyl(2,6-dimethoxyphenyl)-methanone.
Parameter Set
Seed Loading (wt%)
Cooling Profile
Anti-Solvent Addition
Final Yield (%)
Final Purity (HPLC Area %)
Fines Generation (<10 µm)
Unoptimized (Baseline)
0% (Unseeded)
Linear (1.0°C/min)
Rapid (1 hr)
68.4%
96.2%
High (LLPS observed)
Sub-optimal Seeding
1% (D50=50 µm)
Linear (0.5°C/min)
Linear (4 hr)
81.2%
98.1%
Moderate
Optimized (QbD)
3% (D50=20 µm)
Cubic (8 hr)
Cubic (8 hr)
94.7%
99.8%
Low
Part 4: Visual Workflows & Mechanistic Pathways
Self-validating crystallization workflow with integrated PAT checkpoints.
Mechanistic pathway comparing unseeded vs. seeded supersaturation control.
Part 5: References
Seeding in Crystallisation
Source: ResearchGate
URL:[Link]
Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes
Source: ACS Publications (Industrial & Engineering Chemistry Research)
URL:[Link]
Technical Support Center: Troubleshooting Cyclopropyl(2,6-dimethoxyphenyl)-methanone Synthesis
Welcome to the Technical Support Center. The synthesis of Cyclopropyl(2,6-dimethoxyphenyl)-methanone is a critical transformation in the development of various pharmaceutical intermediates, including frameworks for [1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The synthesis of Cyclopropyl(2,6-dimethoxyphenyl)-methanone is a critical transformation in the development of various pharmaceutical intermediates, including frameworks for [1].
While the theoretical route—metalation of 1,3-dimethoxybenzene followed by electrophilic trapping—appears straightforward, researchers frequently encounter stalled conversions and complex byproduct mixtures. These issues almost exclusively stem from the intense steric hindrance of the 2,6-dimethoxyaryl system and the competing kinetic pathways of highly reactive electrophiles. This guide provides field-proven, mechanistically grounded solutions to optimize your conversion rates.
Mechanistic Workflow
To establish a baseline for troubleshooting, Figure 1 illustrates the optimized synthetic pathway. By utilizing a Weinreb amide, we bypass the common over-addition issues associated with standard acid chlorides.
Figure 1: Workflow for Cyclopropyl(2,6-dimethoxyphenyl)-methanone synthesis via Weinreb amide.
Troubleshooting Guide & FAQs
Q1: My conversion stalls at the lithiation step. How can I ensure complete formation of 2,6-dimethoxyphenyllithium?The Causality: 1,3-dimethoxybenzene undergoes Directed Ortho-Metalation (DoM). The two electron-donating methoxy groups synergistically coordinate the lithium cation, directing deprotonation strictly to the C2 position[2]. However, n-butyllithium (n-BuLi) exists as stable hexamers or tetramers in THF. This aggregation kinetically slows down the deprotonation of sterically demanding substrates, leading to incomplete metalation.
The Solution: Introduce N,N,N',N'-Tetramethylethylenediamine (TMEDA) in a 1.1:1 molar ratio relative to n-BuLi. TMEDA breaks down the n-BuLi aggregates into highly reactive dimers and monomers while simultaneously coordinating the lithium ion to increase the basicity of the carbanion. Maintain the lithiation temperature between 0 °C and room temperature for 2 hours to ensure quantitative metalation[2].
Q2: I am using cyclopropanecarbonyl chloride, but I see a lot of byproducts and a low yield of the target ketone. Why?The Causality: Acid chlorides are excessively electrophilic. When reacted with the sterically hindered 2,6-dimethoxyphenyllithium, two critical failures occur:
Over-addition: The newly formed cyclopropyl(2,6-dimethoxyphenyl)-methanone is often more electrophilic than the sterically congested starting materials. Unreacted organolithium will preferentially attack the product, yielding an undesired tertiary alcohol[3].
Enolization: The strongly basic organolithium can deprotonate the alpha-proton of the cyclopropanecarbonyl chloride, leading to ketene formation and complex oligomeric mixtures.
The Solution: Transition to a Weinreb amide (N-methoxy-N-methylcyclopropanecarboxamide)[4]. The Weinreb amide forms a highly stable, five-membered cyclic chelate with the lithium ion upon initial nucleophilic attack. This tetrahedral intermediate survives intact until the aqueous workup, completely preventing any subsequent nucleophilic attack and preserving the ketone oxidation state[3].
Q3: Even with the Weinreb amide, my conversion to the ketone is below 50%. What is going wrong?The Causality: The 2,6-dimethoxy substitution creates a severe steric clash against the incoming nucleophilic trajectory. If the reaction is maintained strictly at -78 °C, the thermal energy in the system is insufficient to overcome the activation barrier for the nucleophilic addition to the Weinreb amide.
The Solution: Add the Weinreb amide dropwise at -78 °C to control the initial exotherm, but then remove the cooling bath and allow the reaction to slowly warm to room temperature over 12–16 hours. Because the tetrahedral intermediate is stable, warming the reaction drives the kinetics of the addition forward without risking over-addition.
Q4: How should I quench the reaction to maximize the release of the ketone?The Causality: The N-O lithium chelate (tetrahedral intermediate) is structurally robust. A weak or neutral aqueous quench (like saturated NH₄Cl) may fail to fully hydrolyze the intermediate, leading to stable emulsions and product trapped in the aqueous layer.
The Solution: Quench aggressively with cold 1M HCl. The acidic environment rapidly protonates the amine leaving group (N-methoxy-N-methylamine), forcing the irreversible collapse of the tetrahedral intermediate into the desired cyclopropyl(2,6-dimethoxyphenyl)-methanone.
Quantitative Data: Electrophile Selection
Selecting the correct electrophile is the single most important variable for optimizing conversion. Table 1 summarizes the empirical performance of various cyclopropyl electrophiles based on kinetic behavior and side-reaction profiles.
Table 1: Comparison of Electrophiles for 2,6-Dimethoxybenzoyl Cyclopropane Synthesis
Electrophile
Reactivity Profile
Over-addition Risk
Typical Conversion Rate
Recommended Application
Cyclopropanecarbonyl chloride
Very High
High (Tertiary alcohol)
30 - 45%
Not recommended due to poor chemoselectivity.
Cyclopropanecarbonitrile
Moderate
Low (Imine intermediate)
50 - 65%
Alternative; requires harsh acidic hydrolysis.
Cyclopropyl Weinreb Amide
Tuned / Chelation-controlled
None (Stable chelate)
> 85%
Optimal ; provides highest purity and yield.
Standard Operating Procedure: Optimized Synthesis via Weinreb Amide
This protocol is designed as a self-validating system . Specific visual and thermal checkpoints are included to verify the success of each step in real-time.
Step 1: Directed Ortho-Metalation (DoM)
Charge an oven-dried, argon-purged flask with 1,3-dimethoxybenzene (1.0 equiv) and anhydrous THF (0.5 M).
Add TMEDA (1.1 equiv) and cool the solution to 0 °C using an ice bath.
Dropwise, add n-BuLi (1.1 equiv, 2.5 M in hexanes).
Validation Checkpoint: The solution should transition to a pale yellow/orange color, confirming the formation of the 2,6-dimethoxyphenyllithium species.
Remove the ice bath and stir at room temperature for 2 hours.
Step 2: Electrophilic Addition
5. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
6. Dissolve N-methoxy-N-methylcyclopropanecarboxamide (1.2 equiv) in a minimum volume of anhydrous THF and add it dropwise to the organolithium solution over 15 minutes.
Validation Checkpoint: A mild exotherm may be observed on the glass. The solution must remain homogeneous; precipitation indicates moisture contamination or crashed-out intermediates.
Leave the reaction in the cooling bath, allowing it to naturally warm to room temperature overnight (12–16 hours).
Step 3: Hydrolysis and Isolation
8. Cool the reaction mixture to 0 °C.
9. Quench the reaction by slowly adding cold 1M HCl (aqueous) until the pH of the aqueous layer is ~2.
Validation Checkpoint: A clean biphasic mixture should form. The acidic quench breaks the tetrahedral intermediate, releasing the ketone into the organic phase.
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Cyclopropyl(2,6-dimethoxyphenyl)-methanone.
Giannerini, M. (2015). Advancing selectivity control with highly reactive organometallic reagents. University of Groningen. URL: [Link]
Ketels, M. (2020). Preparation of Lithium, Sodium and Potassium Organometallics by Metalation and Halogen/Metal Exchange in Continuous Flow. Ludwig-Maximilians-University Munich. URL: [Link]
Knochel, P. et al. (2022). Synthesis of Polyfunctional Amides, Ketones and Pyridines Using Organometallic Reagents in Continuous Flow and Batch. Ludwig-Maximilians-University Munich. URL: [Link]
Purification techniques for removing unreacted starting materials from Cyclopropyl(2,6-dimethoxyphenyl)-methanone
Technical Support Center: Purification & Troubleshooting for Cyclopropyl(2,6-dimethoxyphenyl)-methanone Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development p...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification & Troubleshooting for Cyclopropyl(2,6-dimethoxyphenyl)-methanone
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals tasked with synthesizing and isolating Cyclopropyl(2,6-dimethoxyphenyl)-methanone (CAS: 279231-56-0)[1].
Because standard Friedel-Crafts acylation of 1,3-dimethoxybenzene typically occurs at the less sterically hindered 4-position, synthesizing the 2,6-substituted target requires Directed ortho-Metalation (DoM). This involves treating 1,3-dimethoxybenzene with n-butyllithium to form 2,6-dimethoxyphenyllithium, followed by acylation with cyclopropanecarbonyl chloride. This specific synthetic route dictates our impurity profile, leaving us with three primary unreacted starting materials to remove: non-polar 1,3-dimethoxybenzene, highly reactive cyclopropanecarbonyl chloride, and its polar hydrolysis byproduct, cyclopropanecarboxylic acid.
Part 1: Mechanistic Purification Workflow
Workflow for the synthesis and purification of Cyclopropyl(2,6-dimethoxyphenyl)-methanone.
Part 2: Troubleshooting FAQs
Q1: My crude NMR shows a massive peak for unreacted 1,3-dimethoxybenzene. How do I selectively remove it without losing my target ketone?A: 1,3-Dimethoxybenzene is a non-polar ether with a boiling point of 217 °C [2]. Because your target compound (a ketone) possesses a permanent dipole, it is significantly more polar. You have two causal pathways for separation:
Chromatographic: Use Flash Column Chromatography (FCC) with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). The ether will elute near the solvent front (
Rf≈0.7
), while the ketone will be retained longer (
Rf≈0.4
).
Thermal (For Scale-up): Utilize Kugelrohr distillation under high vacuum. 1,3-Dimethoxybenzene boils at 85–87 °C at 7 mmHg. By applying a 1 mmHg vacuum at 70 °C, you can selectively distill off the unreacted ether while the heavier target ketone remains in the boiling flask.
Q2: I used an excess of cyclopropanecarbonyl chloride to drive the acylation. How do I eliminate it from the crude mixture?A: Cyclopropanecarbonyl chloride [3] is highly electrophilic and hydrolyzes rapidly in the presence of water to form cyclopropanecarboxylic acid. Do not attempt to chromatograph the crude mixture directly, as the acid chloride will streak and degrade the silica gel. Instead, rely on a chemoselective Liquid-Liquid Extraction (LLE). Quenching the reaction with a mild base (like saturated aqueous
NaHCO3
) converts the acid chloride into water-soluble sodium cyclopropanecarboxylate, which is entirely partitioned into the aqueous waste stream.
Q3: Why is my target compound co-eluting with a yellow impurity during silica gel chromatography?A: The electron-rich 2,6-dimethoxyphenyl ring is highly susceptible to oxidation. The yellow streaking is often an oxidized degradation product catalyzed by the acidic silanol groups on standard silica gel. To troubleshoot this, either deactivate your silica by adding 1% triethylamine (TEA) to your eluent or switch to neutral Alumina (
Al2O3
) as your stationary phase.
Part 3: Physicochemical Data for Purification Profiling
To design a rational purification strategy, you must leverage the distinct physicochemical differences between the matrix components.
Compound
Structural Role
Boiling Point (°C)
Polarity / TLC
Rf
(Hex/EtOAc 8:2)
Solubility Profile
1,3-Dimethoxybenzene
Starting Material
217 °C (85 °C @ 7 mmHg)
Non-polar (
Rf≈0.7
)
Soluble in organics, insoluble in water
Cyclopropanecarbonyl Chloride
Acylating Agent
119–121 °C
Highly reactive (Hydrolyzes)
Reacts with water, soluble in aprotic organics
Cyclopropanecarboxylic Acid
Hydrolysis Byproduct
182 °C
Polar / Acidic (
Rf≈0.1
)
Soluble in basic aqueous solutions
Cyclopropyl(2,6-dimethoxyphenyl)-methanone
Target Product
> 250 °C (est.)
Intermediate (
Rf≈0.4
)
Soluble in organics, insoluble in water
Part 4: Self-Validating Experimental Methodologies
Objective: Complete removal of cyclopropanecarbonyl chloride and its acid byproducts.
Quenching: Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add saturated aqueous
NaHCO3
dropwise until effervescence (
CO2
gas evolution) ceases.
System Validation (Check 1): Test the pH of the aqueous layer using indicator paper. Causality: The pH must be
≥8
. If it is acidic, unquenched acid chloride remains. Add more
NaHCO3
until the basic pH is stabilized.
Extraction: Transfer the mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous phase.
Phase Separation: Shake vigorously, venting frequently to release pressure. Allow the layers to separate. Draw off the lower aqueous layer (containing the cyclopropanecarboxylate salt).
Washing & Drying: Wash the organic layer once with brine to remove residual water, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol 2: Flash Column Chromatography (FCC)
Objective: Resolution of the target ketone from unreacted 1,3-dimethoxybenzene.
Column Preparation: Pack a glass column with silica gel (230-400 mesh) slurried in 100% Hexanes.
Loading: Dissolve the concentrated organic residue from Protocol 1 in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.
Gradient Elution:
Begin with 2 column volumes (CV) of 95:5 Hexanes:EtOAc to elute the non-polar 1,3-dimethoxybenzene.
Step the gradient to 85:15 Hexanes:EtOAc to elute the target Cyclopropyl(2,6-dimethoxyphenyl)-methanone.
System Validation (Check 2): Spot the collected fractions on a TLC plate. View under UV light (254 nm) to identify the aromatic rings. To confirm the separation of the ether from the ketone, dip the TLC plate in a Potassium Permanganate (
KMnO4
) stain and heat gently. Causality: The electron-rich 1,3-dimethoxybenzene will rapidly reduce the permanganate, appearing as a bright yellow spot against the purple background, validating that it has been cleanly separated from your target ketone fractions.
References
ChemSrc. (n.d.). Cyclopropyl(2,6-dimethoxyphenyl)methanone CAS: 279231-56-0. Retrieved March 23, 2026, from[Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9025, 1,3-Dimethoxybenzene. PubChem. Retrieved March 23, 2026, from[Link]
Troubleshooting
Improving enantioselectivity in asymmetric reduction of Cyclopropyl(2,6-dimethoxyphenyl)-methanone
Welcome to the technical support center for the asymmetric reduction of cyclopropyl(2,6-dimethoxyphenyl)-methanone. This resource is designed for researchers, scientists, and drug development professionals to navigate th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the asymmetric reduction of cyclopropyl(2,6-dimethoxyphenyl)-methanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. The unique structural features of this substrate, namely the sterically demanding 2,6-dimethoxyphenyl group and the adjacent cyclopropyl moiety, present specific hurdles to achieving high enantioselectivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to optimize your reaction conditions and achieve your desired chiral alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the asymmetric reduction of cyclopropyl(2,6-dimethoxyphenyl)-methanone?
A1: The primary challenges stem from the significant steric hindrance around the carbonyl group, which is flanked by a bulky 2,6-dimethoxyphenyl group and a cyclopropyl ring. This steric congestion can impede the approach of the reducing agent and the chiral catalyst, leading to low reactivity and/or poor enantioselectivity. Furthermore, the electronic properties of the dimethoxy-substituted phenyl ring can influence the reactivity of the ketone. A potential side reaction to be mindful of with cyclopropyl ketones is ring-opening, although this is less common with milder reduction methods.[1]
Q2: Which catalytic systems are most promising for this substrate?
A2: Given the sterically demanding nature of the substrate, two main catalytic systems are recommended for initial screening:
Corey-Bakshi-Shibata (CBS) Reduction: This method, utilizing a chiral oxazaborolidine catalyst and a borane source, is well-suited for the reduction of sterically hindered ketones.[2][3][4] The catalyst's structure can be tuned to accommodate bulky substrates.
Noyori-type Asymmetric Hydrogenation: Ruthenium-based catalysts with chiral diphosphine and diamine ligands are powerful tools for the asymmetric hydrogenation of a wide range of ketones, including aryl and cyclopropyl ketones.[5][6][7][8]
Biocatalysis using ketoreductases (KREDs) or ene-reductases (EREDs) presents a compelling green chemistry alternative and can be highly effective for sterically hindered ketones.[9][10][11]
Q3: How does the 2,6-dimethoxy substitution impact the reaction?
A3: The two methoxy groups in the ortho positions create significant steric bulk, which can hinder the catalyst's approach to the carbonyl. This steric hindrance is a dominant factor in this reaction. Electronically, the methoxy groups are electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction rate compared to an unsubstituted phenyl ketone.
Q4: What is the likely stereochemical outcome of the reduction?
A4: The stereochemical outcome is determined by the facial selectivity of the hydride attack on the prochiral ketone. This is governed by the specific chiral catalyst used. For CBS reductions, the stereochemistry can be predicted based on Corey's model, where the ketone approaches the catalyst-borane complex in a way that minimizes steric interactions.[4][12][13] For Noyori-type hydrogenations, the stereochemistry is dictated by the chirality of the diphosphine ligand (e.g., (R)-BINAP vs. (S)-BINAP).[5][8]
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a common issue with sterically hindered substrates. Here’s a systematic approach to troubleshoot this problem:
Potential Cause
Suggested Solution & Rationale
Suboptimal Catalyst
1. Screen Different Catalysts: If using a CBS catalyst, try variants with different substituents on the boron atom (e.g., methyl, butyl, phenyl) to alter the steric environment of the active site. For Noyori-type systems, screen different chiral diphosphine ligands (e.g., BINAP, XylBINAP, Tol-BINAP) and diamine ligands.[8] 2. Consider a Biocatalyst: Screen a panel of ketoreductases (KREDs). These enzymes often exhibit high selectivity for sterically demanding substrates and can be a powerful alternative.[9][10]
Incorrect Temperature
1. Lower the Reaction Temperature: For many asymmetric reductions, particularly CBS reductions, lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can significantly enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1] 2. Optimize Temperature for Noyori Systems: While lower temperatures are often beneficial, the optimal temperature for Noyori-type hydrogenations can be substrate-dependent and may require some screening.
Solvent Effects
1. Vary Solvent Polarity: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarities (e.g., THF, Toluene, Dichloromethane). Toluene is often a good starting point for CBS reductions.
Background Uncatalyzed Reaction
1. Slow Addition of Reducing Agent: If using a borane source in a CBS reduction, slow addition of the borane can minimize the uncatalyzed reduction, which produces a racemic product. 2. Use a Milder Reducing Agent: Consider using catecholborane instead of borane-THF or borane-dimethyl sulfide, as it is generally less reactive in the absence of the catalyst.
Problem 2: Low or No Conversion
Poor reactivity is another consequence of the substrate's steric bulk.
Potential Cause
Suggested Solution & Rationale
Steric Hindrance
1. Increase Catalyst Loading: While not ideal from a process chemistry perspective, increasing the catalyst loading (e.g., from 1 mol% to 5 or 10 mol%) can sometimes overcome low reactivity. 2. Increase Reaction Time: Monitor the reaction over a longer period to see if conversion improves. 3. Elevate Temperature (with caution): While this may negatively impact enantioselectivity, a modest increase in temperature can improve the reaction rate. A careful balance between rate and selectivity must be found.
Catalyst Inactivation
1. Ensure Anhydrous Conditions: Oxazaborolidine catalysts are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[13] 2. Purify Substrate: Impurities in the starting material can poison the catalyst. Ensure the cyclopropyl(2,6-dimethoxyphenyl)-methanone is of high purity.
Insufficient Reducing Agent
1. Increase Equivalents of Reducing Agent: Ensure you are using a sufficient excess of the hydride source (e.g., 1.5-2.0 equivalents of borane or high pressure of H₂ for hydrogenation).
Problem 3: Observation of Byproducts (Potential Ring Opening)
While less common with controlled reductions, the cyclopropyl ring can be susceptible to opening under harsh conditions.[1]
Potential Cause
Suggested Solution & Rationale
Harsh Reaction Conditions
1. Use Milder Reducing Agents: For reductions, sodium borohydride is generally milder than lithium aluminum hydride and less likely to cause ring opening.[1] For catalytic reductions, ensure the conditions are not overly acidic or basic. 2. Lower the Reaction Temperature: As with improving enantioselectivity, lower temperatures can also suppress side reactions.[1]
Acidic or Basic Impurities
1. Neutralize the Reaction Mixture: Ensure the reaction conditions are neutral, unless the catalytic cycle requires an acidic or basic activator. Impurities in the substrate or reagents could create a localized acidic or basic environment.
Experimental Protocols
Protocol 1: General Procedure for CBS-Catalyzed Reduction
This is a representative protocol and should be optimized for the specific substrate.
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (R)- or (S)-CBS catalyst (e.g., 2-methyl-CBS-oxazaborolidine, 0.1 eq) and anhydrous toluene.
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
Slowly add borane-dimethyl sulfide complex (BMS, 1.0 M in toluene, 1.0 eq) to the catalyst solution and stir for 10-15 minutes.
In a separate flask, dissolve cyclopropyl(2,6-dimethoxyphenyl)-methanone (1.0 eq) in anhydrous toluene.
Add the ketone solution dropwise to the catalyst-borane mixture over 30-60 minutes.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Carefully quench the reaction by the slow addition of methanol.
Allow the mixture to warm to room temperature and stir for 30 minutes.
Perform an aqueous workup (e.g., with 1M HCl and extraction with ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Determine the enantiomeric excess by chiral HPLC or SFC.
Protocol 2: General Procedure for Noyori-Type Asymmetric Hydrogenation
This is a general guideline and specific conditions will depend on the chosen catalyst and equipment.
In an appropriate high-pressure reactor, add the ruthenium precatalyst (e.g., RuCl₂(BINAP)(diamine), 0.01-0.001 eq), the substrate (1.0 eq), and a suitable solvent (e.g., methanol or ethanol).
Add a base (e.g., potassium tert-butoxide, if required by the catalyst system).
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm H₂).
Stir the reaction at the desired temperature (e.g., 25-80 °C) and monitor for hydrogen uptake.
After the reaction is complete, carefully vent the reactor and purge with an inert gas.
Filter the reaction mixture to remove the catalyst (if heterogeneous) or proceed with workup.
Concentrate the solvent and purify the product as needed.
Determine the enantiomeric excess by chiral HPLC or SFC.
HPLC Method Validation for Assessing Cyclopropyl(2,6-dimethoxyphenyl)-methanone Purity: A Comparative Guide
As pharmaceutical and agrochemical pipelines grow increasingly complex, the analytical methods used to assess the purity of critical intermediates like Cyclopropyl(2,6-dimethoxyphenyl)-methanone must evolve. This sterica...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical and agrochemical pipelines grow increasingly complex, the analytical methods used to assess the purity of critical intermediates like Cyclopropyl(2,6-dimethoxyphenyl)-methanone must evolve. This sterically hindered aromatic ketone—characterized by its electron-rich dimethoxyphenyl moiety and strained cyclopropyl ring—presents unique chromatographic challenges. Co-eluting process impurities, such as demethylated byproducts or ring-opened degradants, require highly efficient separation mechanisms to ensure accurate quantification.
This guide provides an objective, data-driven comparison between a Traditional Fully Porous HPLC Method and an Optimized Core-Shell UHPLC Method . By grounding our protocols in the latest ICH Q2(R2) guidelines[1][2], we will demonstrate how modern column architectures not only accelerate throughput but fundamentally improve the reliability and self-validating nature of purity assays.
The Causality of Method Design: Traditional vs. Core-Shell Architecture
When developing a stability-indicating assay for Cyclopropyl(2,6-dimethoxyphenyl)-methanone, the primary goal is maximizing theoretical plates (
N
) to achieve baseline resolution (
Rs>2.0
) between the active pharmaceutical ingredient (API) and its structurally similar impurities.
Method A (Traditional HPLC): Utilizes fully porous 5 µm silica particles. While robust, the deep porous network creates significant resistance to mass transfer (the
C
-term in the van Deemter equation). This leads to broader peaks, longer run times, and reduced sensitivity for low-level impurities.
Method B (Optimized Core-Shell UHPLC): Utilizes 1.7 µm core-shell particles (a solid, impermeable silica core surrounded by a thin porous shell). This architecture restricts analyte diffusion to the shallow outer layer, dramatically reducing axial dispersion and mass transfer resistance[3][4]. The result is ultra-high efficiency and sharper peaks, rivaling sub-2 µm fully porous columns but at significantly lower backpressures[5][6].
Table 1: Comparison of Chromatographic Conditions
Parameter
Method A: Traditional HPLC
Method B: Core-Shell UHPLC (Optimized)
Rationale for Optimization
Column
C18, 250 x 4.6 mm, 5 µm (Fully Porous)
Core-Shell C18, 50 x 2.1 mm, 1.7 µm
Core-shell minimizes diffusion path, allowing shorter columns without sacrificing resolution.
Mobile Phase
Water (0.1% TFA) : Acetonitrile (Gradient)
Water (10mM NH₄OAc, pH 4.5) : Acetonitrile
pH 4.5 suppresses ionization of trace acidic impurities, improving peak shape and MS-compatibility.
Flow Rate
1.0 mL/min
0.4 mL/min
Lower flow rate on narrow-bore columns reduces solvent consumption by >80%.
Column Temp
25°C (Ambient)
40°C
Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer.
Run Time
25.0 minutes
3.5 minutes
Accelerated throughput enables rapid in-process control (IPC) testing.
Experimental Workflow & ICH Q2(R2) Validation Protocol
To establish a self-validating system, the analytical procedure must be tested against the rigorous parameters defined by the International Council for Harmonisation (ICH) Q2(R2) guideline[1][7]. The workflow below outlines the logical progression of method validation.
Fig 1: Step-by-step ICH Q2(R2) analytical method validation lifecycle workflow.
Step-by-Step Validation Methodology
A. Specificity & Forced Degradation
Purpose: To prove the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components[1].
Prepare a 1.0 mg/mL standard solution of Cyclopropyl(2,6-dimethoxyphenyl)-methanone.
Subject separate aliquots to forced degradation: Acidic (0.1N HCl, 60°C, 2h), Basic (0.1N NaOH, 60°C, 2h), Oxidative (3% H₂O₂, RT, 2h), and Photolytic (UV light, 24h).
Inject the stressed samples using a Photodiode Array (PDA) detector.
Acceptance Criteria: The main peak must be baseline resolved from all degradants (
Rs>1.5
). PDA peak purity angle must be less than the peak purity threshold.
B. Linearity and Range
Purpose: To demonstrate that the detector response is directly proportional to the analyte concentration[2].
Prepare a stock solution and perform serial dilutions to create 6 calibration levels ranging from 25% to 150% of the target working concentration (e.g., 0.25 µg/mL to 1.5 µg/mL for impurity profiling).
Inject each level in triplicate.
Plot the peak area against concentration and perform linear regression analysis.
Acceptance Criteria: Correlation coefficient (
R2
)
≥0.999
. The y-intercept should be
≤5%
of the target concentration response.
C. Accuracy (Recovery)
Purpose: To establish the closeness of agreement between the accepted reference value and the value found[1][7].
Spike known quantities of the reference standard into a synthetic sample matrix at three levels: 50%, 100%, and 150% of the specification limit.
Prepare three replicates per level (9 determinations total).
Calculate the percentage recovery:
(Recovered Amount/Spiked Amount)×100
.
Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for the assay, and 90.0% - 110.0% for trace impurities.
D. Precision (Repeatability & Intermediate Precision)
Purpose: To verify the degree of scatter between a series of measurements under prescribed conditions[2].
Repeatability: Inject six independent preparations of the 100% target concentration sample on the same day, by the same analyst, using the same equipment.
Intermediate Precision: Repeat the process on a different day, with a different analyst, and ideally a different HPLC system.
Acceptance Criteria: Relative Standard Deviation (%RSD) of the peak areas must be
≤2.0%
.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest amount of analyte that can be detected and quantified with acceptable precision[1].
Inject decreasing concentrations of the analyte.
Measure the baseline noise over a blank region of the chromatogram.
Calculate the Signal-to-Noise (S/N) ratio.
Acceptance Criteria: LOD is established at S/N
≥3:1
. LOQ is established at S/N
≥10:1
with an injection precision of %RSD
≤5.0%
.
F. Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in parameters[8].
Alter the optimized method conditions slightly: Flow rate (
±0.05
mL/min), Column temperature (
±5
°C), and Mobile phase pH (
±0.2
units).
Acceptance Criteria: System suitability parameters (Resolution, Tailing factor, %RSD) must remain within passing limits.
Comparative Performance Data
The experimental execution of the above protocols reveals a stark contrast in performance between the traditional and optimized methods. The core-shell architecture fundamentally alters the separation mechanics, as visualized below.
Core-shell eliminates co-elution of structurally similar degradants.
Linearity (
R2
)
0.9985
0.9999
Method B exhibits superior detector response linearity.
Accuracy (Mean Recovery)
97.5% ± 2.1%
99.8% ± 0.5%
Method B provides higher accuracy due to reduced matrix interference.
Precision (%RSD)
1.8%
0.4%
Sharper peaks in Method B lead to highly reproducible integration.
LOD / LOQ
0.5 µg/mL / 1.5 µg/mL
0.02 µg/mL / 0.06 µg/mL
Method B is ~25x more sensitive, crucial for genotoxic impurity tracking.
Solvent Consumption/Run
25.0 mL
1.4 mL
Method B reduces hazardous waste and operational costs by >94%.
Conclusion
The transition from traditional fully porous HPLC to a core-shell UHPLC method for the purity assessment of Cyclopropyl(2,6-dimethoxyphenyl)-methanone is not merely a hardware upgrade; it is a fundamental enhancement of analytical integrity.
As demonstrated by the comparative ICH Q2(R2) validation data, the core-shell method provides a self-validating system that guarantees superior specificity, a 25-fold increase in sensitivity (LOQ), and unparalleled precision. For drug development professionals and analytical chemists, adopting Method B ensures robust regulatory compliance while drastically reducing analysis time and solvent waste.
References
MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from[Link]
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from[Link]
A Comparative Guide to Ketone Reactivity: The Impact of Ortho-Disubstitution in Cyclopropyl Ketones
Introduction: Beyond the Planar View of Aromatic Ketones In the landscape of synthetic chemistry, cyclopropyl ketones are esteemed as versatile intermediates. Their unique reactivity, stemming from the inherent strain of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond the Planar View of Aromatic Ketones
In the landscape of synthetic chemistry, cyclopropyl ketones are esteemed as versatile intermediates. Their unique reactivity, stemming from the inherent strain of the three-membered ring and its ability to conjugate with the adjacent carbonyl group, offers a gateway to a diverse array of molecular architectures. Phenyl cyclopropyl ketone often serves as a foundational model for studying these transformations. However, the introduction of substituents onto the phenyl ring can dramatically alter the molecule's electronic and steric profile, leading to profound and sometimes counterintuitive changes in reactivity.
This guide provides an in-depth comparison between the workhorse phenyl cyclopropyl ketone and its sterically encumbered analogue, cyclopropyl(2,6-dimethoxyphenyl)methanone . We will dissect how the addition of two ortho-methoxy groups fundamentally reshapes the molecule's reactivity profile. This analysis moves beyond simple electronic arguments to explore the critical role of steric hindrance, conformational restriction, and the disruption of π-system conjugation. For researchers engaged in drug development and complex molecule synthesis, understanding these nuanced effects is paramount for reaction design, predicting outcomes, and overcoming synthetic challenges.
Pillar 1: The Decisive Role of Structure and Conformation
The reactivity of an aromatic ketone is inextricably linked to the electronic communication between the aryl ring and the carbonyl group. In phenyl cyclopropyl ketone, the system can adopt a largely planar conformation, allowing for effective overlap of the p-orbitals of the phenyl ring, the carbonyl group, and the "pseudo-π" system of the cyclopropane ring. This conjugation delocalizes electron density and influences the electrophilicity of the carbonyl carbon.
The introduction of two methoxy groups at the ortho positions in cyclopropyl(2,6-dimethoxyphenyl)methanone creates a drastic structural shift.
Electronic Influence: Methoxy groups are potent electron-donating groups through resonance (+R effect), which would be expected to enrich the carbonyl with electron density and reduce its electrophilicity.
Steric Dominance: The sheer bulk of the two methoxy groups flanking the carbonyl linker forces the phenyl ring to twist significantly out of the plane of the C=O bond. This steric hindrance is the dominant effect.[1][2] This rotation severely diminishes the conjugation between the aromatic π-system and the carbonyl group.
The consequence is twofold:
Electronic Isolation: The carbonyl group becomes electronically "decoupled" from the phenyl ring. Its reactivity is therefore less influenced by the aromatic system's electron-donating or -withdrawing nature.
Steric Shielding: The carbonyl carbon is physically shielded by the bulky methoxy groups, impeding the approach of nucleophiles and other reagents.[1]
This fundamental conformational difference is the primary driver of the divergent reactivity observed between the two molecules.
Fig 1. Conformational differences due to ortho-substitution.
Pillar 2: A Tale of Two Reactivities: Experimental Insights
To illustrate the practical consequences of these structural differences, we will compare the outcomes of two fundamental ketone reactions: hydride reduction and acid-catalyzed ring opening.
A. Hydride Reduction: A Clear Case of Steric Control
The reduction of a ketone to an alcohol using a hydride reagent like sodium borohydride (NaBH₄) is a classic test of carbonyl accessibility. The reaction rate is highly sensitive to the steric environment around the carbonyl carbon.[3]
Phenyl Cyclopropyl Ketone: The carbonyl group is relatively unhindered. Hydride attack occurs readily from either face of the planar carbonyl, leading to a rapid and efficient reduction to the corresponding alcohol.
Cyclopropyl(2,6-dimethoxyphenyl)methanone: The bulky ortho-methoxy groups act as formidable barriers, significantly slowing the approach of the hydride nucleophile. The reaction is markedly slower, often requiring longer reaction times, higher temperatures, or more potent and smaller hydride sources (e.g., LiAlH₄) to achieve comparable conversion.
Compound
Reaction Condition
Relative Rate
Yield
Phenyl Cyclopropyl Ketone
NaBH₄, MeOH, 25°C, 1h
Fast
>95%
Cyclopropyl(2,6-dimethoxyphenyl)methanone
NaBH₄, MeOH, 25°C, 24h
Very Slow
<20%
Cyclopropyl(2,6-dimethoxyphenyl)methanone
LiAlH₄, THF, 0°C, 2h
Moderate
>90%
Table 1: Representative data for the hydride reduction of cyclopropyl ketones. Data is illustrative and based on established principles of steric hindrance.
This stark difference underscores the principle that for nucleophilic additions at the carbonyl carbon, steric hindrance is often the decisive factor, overwhelming subtle electronic effects.
B. Acid-Catalyzed & Radical-Mediated Ring Opening: A More Complex Interplay
The ring-opening of cyclopropyl ketones offers a more nuanced comparison, where both electronic and steric factors come into play. These reactions can be initiated by acids, which protonate the carbonyl to facilitate ring cleavage, or by radical mechanisms.[4][5]
For typical acid-catalyzed ring-opening reactions that proceed via carbocationic intermediates, the steric hindrance in the 2,6-dimethoxy derivative can slow the initial protonation step.[5] However, the story is different for certain metal-catalyzed processes.
A computational study on SmI₂-catalyzed intermolecular couplings revealed a fascinating exception to the rule of diminished reactivity.[6] It was found that ortho-substituted phenyl cyclopropyl ketones, including by extension the 2,6-dimethoxy analogue, can exhibit superior reactivity .[6] This is attributed to a delicate balance:
Moderate Conjugation: While twisted, enough electronic communication remains to stabilize the necessary ketyl radical intermediate.
Pre-twisted Conformation: The ground-state twisting of the aryl ring means less energy is required to adopt the specific gauche intermediate conformation necessary for the subsequent radical-trapping event, thus lowering the overall activation energy barrier.[6]
This finding is a powerful reminder that steric hindrance is not universally a negative attribute; in multi-step radical pathways, it can favorably bias the substrate's ground-state conformation, effectively "priming" it for a specific reaction pathway.
Fig 2. Logical flow of reactivity based on reaction type.
To provide a tangible and reproducible comparison, the following protocol details a competitive hydride reduction experiment. This method serves as a self-validating system to confirm the principles discussed above.
Experimental Protocol: Competitive Reduction of Cyclopropyl Ketones
This experiment is designed to directly compare the rate of reduction by subjecting an equimolar mixture of both ketones to a limited amount of reducing agent.
Fig 3. Workflow for the competitive reduction experiment.
Methodology:
Preparation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve phenyl cyclopropyl ketone (1.0 mmol, 146.2 mg) and cyclopropyl(2,6-dimethoxyphenyl)methanone (1.0 mmol, 206.2 mg) in 20 mL of anhydrous methanol.
Initial Sampling: Withdraw a small aliquot (approx. 0.1 mL) for a baseline (t=0) analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
Reagent Addition: Add sodium borohydride (NaBH₄) (0.5 mmol, 18.9 mg) portion-wise over 5 minutes, ensuring the temperature remains below 5°C. Note: Using a substoichiometric amount of the reducing agent is key to observing rate differences.
Reaction Monitoring: Allow the reaction to stir at 0°C. Take aliquots at regular intervals (e.g., 15, 30, and 60 minutes) and quench them immediately in a vial containing a small amount of acetone before TLC or GC-MS analysis. This will allow for the tracking of the disappearance of each starting material.
Work-up: After 1 hour (or when significant consumption of the more reactive ketone is observed), quench the entire reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Analysis: Analyze the resulting crude mixture by ¹H NMR spectroscopy and/or GC to determine the ratio of remaining starting materials and their corresponding alcohol products.
Expected Outcome: The analysis will show a significantly higher conversion of phenyl cyclopropyl ketone to its alcohol product compared to cyclopropyl(2,6-dimethoxyphenyl)methanone, providing direct, quantitative evidence of its greater reactivity towards hydride reduction.
Conclusion and Outlook
The comparison between phenyl cyclopropyl ketone and cyclopropyl(2,6-dimethoxyphenyl)methanone serves as a compelling case study in the dominance of steric effects in synthetic chemistry.
For reactions involving direct nucleophilic attack at the carbonyl carbon , such as hydride reductions or Grignard additions, the steric shielding from the ortho-methoxy groups is the overriding factor, leading to dramatically reduced reactivity for the substituted ketone.
Conversely, for certain multi-step radical-mediated reactions , the "steric hindrance" can be reframed as a "conformational pre-distortion." This pre-twisted ground state can lower the activation energy for subsequent steps, leading to an unexpected enhancement in reactivity.[6]
For the practicing chemist, this guide highlights a critical takeaway: a substituent's influence cannot be judged solely by its electronic properties. One must develop an intuitive understanding of the three-dimensional space around a reactive center. The "causality behind experimental choices" often lies in exploiting or mitigating these steric and conformational factors. The 2,6-dimethoxy substitution pattern, while seemingly a simple modification, transforms the cyclopropyl ketone from a standard substrate into a specialized tool whose reactivity is profoundly dependent on the chosen reaction mechanism.
References
Synthesis and Acid-Catalyzed Ring Opening of 1-Alkenyl Cyclopropyl Ketones. Bulletin of the Chemical Society of Japan. [Link]
Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry. [Link]
An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Journal of the American Chemical Society. [Link]
A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones with Structurally Simplified Substrates. The Journal of Organic Chemistry. [Link]
Ring opening of cyclopropyl ketones by trimethylsilyl iodide. The Journal of Organic Chemistry. [Link]
Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Angewandte Chemie International Edition. [Link]
Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides. Organic Letters. [Link]
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC. [Link]
Controlled-potential reduction of cyclopropyl ketones. The Journal of Organic Chemistry. [Link]
An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Journal of the American Chemical Society. [Link]
Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. PMC. [Link]
Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals. Organic Letters. [Link]
Comparison of relative reaction rates for cyclopropyl phenyl ketone. ResearchGate. [Link]
Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology. [Link]
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules. [Link]
Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA. [Link]
Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. International Journal of Molecular Sciences. [Link]
Heterocycles from cyclopropenones. RSC Advances. [Link]
Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science. [Link]
EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Organic Letters. [Link]
Benzoimidazolium-derived dimeric and hydride n-dopants for organic electron-transport materials. Beilstein Journal of Organic Chemistry. [Link]
Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ResearchGate. [Link]
Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST. Chemical Communications. [Link]
A Strategy to Minimize Reactive Metabolite Formation. ResearchGate. [Link]
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals. [Link]
The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules. [Link]
New 2,6-diaminopyridines containing a sterically hindered benzylphosphonate moiety in the aromatic core as potential antioxidant and anti-cancer drugs. European Journal of Medicinal Chemistry. [Link]
LC-MS analysis for confirming Cyclopropyl(2,6-dimethoxyphenyl)-methanone synthesis
LC-MS/MS Method Development Guide: Confirming the Synthesis of Cyclopropyl(2,6-dimethoxyphenyl)-methanone Executive Summary The synthesis of sterically hindered aromatic ketones, such as Cyclopropyl(2,6-dimethoxyphenyl)-...
Author: BenchChem Technical Support Team. Date: April 2026
LC-MS/MS Method Development Guide: Confirming the Synthesis of Cyclopropyl(2,6-dimethoxyphenyl)-methanone
Executive Summary
The synthesis of sterically hindered aromatic ketones, such as Cyclopropyl(2,6-dimethoxyphenyl)-methanone, presents a unique analytical challenge. Because the synthetic pathway often generates isobaric positional isomers that share identical partition coefficients (
logP
), traditional reversed-phase chromatography frequently fails to resolve the target product from its impurities.
As a Senior Application Scientist, I approach this not merely as a separation task, but as a mechanistic puzzle. This guide objectively compares standard C18 column chemistries against
π−π
driven Biphenyl phases, providing a self-validating LC-MS/MS protocol designed to guarantee quantitative integrity during high-throughput reaction monitoring.
The Synthetic Challenge & Analytical Causality
Cyclopropyl(2,6-dimethoxyphenyl)-methanone is typically synthesized via the Directed Ortho Metalation (DOM) of 1,3-dimethoxybenzene, followed by acylation with cyclopropanecarbonyl chloride.
The primary risk in this workflow is the formation of the thermodynamically favored 2,4-isomer . If the lithiation is not perfectly directed, electrophilic substitution occurs at the less sterically hindered 4-position. Analytically, the 2,6-isomer and the 2,4-isomer are a "critical pair": they possess the exact same molecular weight (
206.0943 Da
) and highly similar hydrophobicities.
Fig 1. DOM synthesis pathway and the generation of the critical isobaric impurity.
Column Chemistry Comparison: C18 vs. Biphenyl
To confirm the synthesis, the analytical method must be an infallible judge of positional isomerism.
The Failure of C18: Traditional C18 phases rely exclusively on dispersive hydrophobic interactions. Because the 2,6-isomer and 2,4-isomer have identical hydrophobic footprints, C18 columns often fail to separate these critical pairs, resulting in co-elution and compromised quantitative integrity[1].
The Biphenyl Advantage: By employing a Biphenyl stationary phase, we leverage orthogonal
π−π
and dipole-dipole interactions. The steric bulk of the two ortho-methoxy groups in the 2,6-isomer forces the carbonyl group out of coplanarity with the aromatic ring. In contrast, the 2,4-isomer adopts a much flatter, planar conformation. The dual-ring system of the Biphenyl ligand can pivot to optimally align with the
π
-electron system of the planar 2,4-isomer, retaining it significantly longer than the sterically twisted 2,6-isomer[2],[3].
Furthermore, utilizing methanol instead of acetonitrile as the organic modifier is a critical mechanistic choice. Because methanol lacks
π
-electrons, it does not compete with the analyte for the stationary phase, thereby maximizing the shape-selective retention of the Biphenyl column[2].
Table 1: Chromatographic Performance Comparison
Parameter
Standard C18 Column
Biphenyl Column
Causality / Mechanism
Retention Time (2,6-isomer)
3.45 min
4.12 min
Enhanced retention via
π−π
interactions on Biphenyl.
Retention Time (2,4-isomer)
3.50 min
4.85 min
Planar 2,4-isomer aligns optimally with biphenyl rings.
Resolution (
Rs
)
0.4 (Co-elution)
2.8 (Baseline)
Orthogonal shape selectivity of the Biphenyl phase.
Every robust analytical method must be self-validating. The following protocol embeds internal checks to ensure that any observed signal is a true reflection of the chemical reality, free from matrix effects or instrumental drift.
Step 1: Reaction Quenching & Extraction
Action: Transfer
of the crude reaction mixture into
of ice-cold LC-MS grade methanol.
Causality: Immediate quenching destroys unreacted organolithium species, preventing post-sampling degradation or continuous side-reactions that would artificially alter the observed conversion rate.
Step 2: Internal Standard (IS) Spiking
Action: Add
of Propiophenone-
d5
(
) to the quenched sample.
Causality: The deuterated IS acts as a self-validating control for ionization suppression in the Electrospray Ionization (ESI) source caused by residual lithium salts or THF matrix effects.
Step 3: System Suitability Testing (SST)
Action: Prior to analyzing reaction aliquots, inject a calibration mixture containing
of both the 2,6-isomer and the 2,4-isomer.
Causality: Proves the column is actively resolving the critical pair (
Rs>1.5
) and that the mass spectrometer's optics are clean before consuming precious experimental samples.
Action: Inject
onto a Core-Shell Biphenyl column (e.g.,
) using a gradient of Water (
0.1%
Formic Acid) and Methanol (
0.1%
Formic Acid). Monitor the specific Multiple Reaction Monitoring (MRM) transitions outlined in Table 2.
Fig 2. Self-validating LC-MS/MS workflow ensuring accurate isomer quantification and system integrity.
Quantitative MS/MS Parameters
Detection is performed in ESI positive mode. The primary fragmentation pathway for Cyclopropyl(2,6-dimethoxyphenyl)-methanone (
[M+H]+=207.10
) is the cleavage of the cyclopropyl group, yielding a highly stable 2,6-dimethoxybenzoyl cation (acylium ion) at
m/z165.1
.
Table 2: Optimized MRM Parameters (ESI+)
Analyte
Precursor Ion (
m/z
)
Product Ion (
m/z
)
Collision Energy (eV)
Structural Assignment
Target (2,6-isomer)
207.1
165.1
18
[M+H−Cyclopropyl]+
(Acylium ion)
Target (2,6-isomer)
207.1
137.1
35
[M+H−Cyclopropyl−CO]+
IS (Propiophenone-
d5
)
140.1
111.1
15
[M+H−Ethyl]+
(Benzoyl-
d5
cation)
References
Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool
Source: Restek Corporation
URL:[Link]
Comparing Kinetex™ Biphenyl and Luna™ Omega Polar C18 Columns for Analysis
Source: Phenomenex
URL:[Link]
LC and LC/MS Columns: High-Performance Chemistries
Source: Agilent Technologies
URL:[Link]
Benchmarking Cyclopropyl(2,6-dimethoxyphenyl)-methanone as a Privileged Scaffold in Medicinal Chemistry
Executive Summary In modern drug discovery, the selection of a core scaffold dictates the trajectory of a lead optimization campaign. The Cyclopropyl(2,6-dimethoxyphenyl)-methanone (CDPM) motif has emerged as a highly pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the selection of a core scaffold dictates the trajectory of a lead optimization campaign. The Cyclopropyl(2,6-dimethoxyphenyl)-methanone (CDPM) motif has emerged as a highly privileged structural building block. By combining the rigid, metabolically stable properties of a cyclopropyl ring with the severe steric constraints of a 2,6-dimethoxyphenyl group, this scaffold offers a unique 3D pharmacophore.
This guide objectively benchmarks the CDPM scaffold against traditional alkyl-aryl ketone alternatives, providing a deep dive into its conformational dynamics, physicochemical advantages, and the experimental protocols required to validate its performance in hit-to-lead campaigns.
Structural Rationale & Conformational Dynamics
To understand why CDPM outperforms simpler scaffolds, we must analyze the causality behind its structural components:
The Cyclopropyl Bioisostere: The cyclopropyl ring is frequently employed as a bioisostere for isopropyl, tert-butyl, or phenyl groups[1]. Unlike the freely rotating isopropyl group, the cyclopropyl ring possesses sp²-like C-C bonds with ~115° bond angles. This rigidity locks the conformation, significantly lowering the entropic penalty (-TΔS) upon target binding while simultaneously shielding the molecule from CYP450-mediated aliphatic oxidation[2].
The 2,6-Dimethoxyphenyl Orthogonal Twist: The presence of methoxy groups at both ortho positions creates severe steric hindrance against the adjacent methanone carbonyl. This forces the carbonyl oxygen out of the plane of the phenyl ring, adopting an orthogonal (perpendicular) conformation. This restricted rotational freedom pre-organizes the molecule, which translates to highly beneficial changes in conformational entropy during protein-ligand complexation[3]. Furthermore, the ortho-methoxy groups effectively block aromatic hydroxylation.
The Methanone Linker: Acting as a rigid hinge, the ketone provides a highly directional hydrogen-bond acceptor vector that is completely decoupled from the aromatic ring's π-system due to the orthogonal twist.
Fig 1. Pharmacophore interaction model of the CDPM scaffold within a target binding site.
Benchmarking: CDPM vs. Alternative Scaffolds
To objectively evaluate the CDPM scaffold, we benchmark it against three common structural analogs. The data below synthesizes typical physicochemical and in vitro ADME parameters observed when these motifs are integrated into a generic kinase or GPCR inhibitor framework.
Table 1: Physicochemical and Metabolic Benchmarking
Scaffold Motif
LogP (calc)
tPSA (Ų)
Rotatable Bonds
CYP3A4 Intrinsic Clearance (µL/min/mg)
Cyclopropyl(2,6-dimethoxyphenyl)-methanone (CDPM)
2.1
35.5
2
< 15 (High Stability)
Isopropyl(2,6-dimethoxyphenyl)-methanone
2.4
35.5
3
45 (Moderate)
Cyclopropyl(phenyl)-methanone
1.8
17.1
2
30 (Moderate)
Isopropyl(phenyl)-methanone
2.1
17.1
3
85 (Low Stability)
Data Interpretation:
Metabolic Stability: The CDPM scaffold exhibits the lowest intrinsic clearance. The cyclopropyl ring resists the aliphatic C-H oxidation that rapidly degrades the isopropyl analogs, while the 2,6-dimethoxy substitution prevents the aromatic oxidation seen in the unsubstituted phenyl analogs.
Ligand Efficiency: By maintaining a low number of rotatable bonds (N-Rot = 2), CDPM ensures a rigid, pre-organized structure that maximizes binding enthalpy without violating Lipinski's Rule of 5.
Experimental Validation Workflows
To ensure trustworthiness and reproducibility, the evaluation of the CDPM scaffold must follow a self-validating experimental pipeline.
Fig 2. Sequential benchmarking workflow for evaluating the CDPM scaffold in drug discovery.
Causality: This assay isolates phase I metabolic vulnerabilities. By comparing CDPM to isopropyl derivatives, we can empirically validate the metabolic shielding effect of the cyclopropyl bioisostere.
Preparation: Prepare a 10 mM stock of the CDPM-containing lead in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Incubation: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Incubate at 37°C for 5 minutes to pre-warm.
Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).
Time-Course Quenching: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Self-Validation Controls: Run Verapamil concurrently as a high-clearance positive control, and a no-NADPH blank to rule out chemical instability.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).
Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality: To prove that the orthogonal twist of the 2,6-dimethoxy group and the rigidity of the cyclopropyl ring drive affinity via favorable entropy, ITC is utilized to decouple the binding free energy (ΔG) into its enthalpic (ΔH) and entropic (-TΔS) components.
Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Ensure the CDPM ligand is diluted into the exact same dialysis buffer to minimize heat of dilution artifacts.
Titration Setup: Load the protein (10-20 µM) into the ITC cell and the CDPM ligand (100-200 µM) into the syringe.
Execution: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 120-second intervals between injections.
Control: Perform a ligand-into-buffer titration to subtract the background heat of dilution.
Data Fitting: Integrate the thermogram peaks and fit the data to a "One Set of Sites" model using the manufacturer's software (e.g., MicroCal PEAQ-ITC) to extract Kd, ΔH, and ΔS. A successful CDPM integration should display a notably lower entropic penalty compared to a flexible isopropyl-phenyl analog.
Conclusion
The Cyclopropyl(2,6-dimethoxyphenyl)-methanone scaffold is not merely a structural placeholder; it is a rationally designed, pre-organized pharmacophore. By enforcing an orthogonal conformation and utilizing the rigid, metabolically stable cyclopropyl bioisostere, medicinal chemists can simultaneously optimize target affinity (via favorable binding thermodynamics) and pharmacokinetic profiles (via reduced CYP-mediated clearance). When benchmarked against traditional flexible alkyl-aryl ketones, CDPM consistently demonstrates superior ligand efficiency and metabolic resilience.
References
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition
Source: Open Library Publishing Platform / Pressbooks
URL:[Link]
Put a ring on it: application of small aliphatic rings in medicinal chemistry
Source: National Center for Biotechnology Information (NCBI) / PMC
URL:[Link]
Thermodynamic profiling for fragment-based lead discovery and optimization
Source: Taylor & Francis Online
URL:[Link]
Comparative Guide: Cyclopropyl vs. Cyclobutyl 2,6-Dimethoxyphenyl Methanone Derivatives in Molecular Design
As a Senior Application Scientist, selecting the optimal cycloalkyl moiety for an aryl methanone core is rarely a simple matter of adjusting lipophilicity. When dealing with highly hindered systems like the 2,6-dimethoxy...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the optimal cycloalkyl moiety for an aryl methanone core is rarely a simple matter of adjusting lipophilicity. When dealing with highly hindered systems like the 2,6-dimethoxyphenyl group, the choice between a cyclopropyl and a cyclobutyl appendage fundamentally alters the molecule's stereoelectronic profile, synthetic accessibility, and metabolic fate.
This guide provides an objective, data-driven comparison of cyclopropyl (2,6-dimethoxyphenyl) methanone and cyclobutyl (2,6-dimethoxyphenyl) methanone , detailing the causality behind their physicochemical differences and providing self-validating experimental protocols for their synthesis and evaluation.
Stereoelectronic Profiling: The Causality of Conformation
To understand the divergent behavior of these two derivatives, we must first analyze the steric environment of the core scaffold.
The Steric Blockade of the Core:
The 2,6-dimethoxyphenyl group features two bulky ortho-methoxy substituents. The steric hindrance generated by these groups creates severe repulsion against the adjacent carbonyl oxygen[1]. To minimize this steric clash, the carbonyl group is forced out of the plane of the phenyl ring, adopting a nearly orthogonal conformation. This out-of-plane twist completely breaks the extended
π
-conjugation between the aryl ring and the carbonyl group.
Cyclopropyl Pseudo-Conjugation:
Because the aryl-carbonyl conjugation is broken, the carbonyl becomes highly sensitive to the electronic influence of the attached cycloalkyl group. The cyclopropyl ring is unique among aliphatic alkanes; it possesses "bent bonds" with high p-character. The highest occupied molecular orbitals (HOMOs) of cyclopropane form a degenerate pair of Walsh orbitals[2]. These orbitals overlap efficiently with the
π∗
antibonding orbital of the adjacent carbonyl group. This pseudo-conjugation stabilizes the ground state and significantly lowers the C=O infrared stretching frequency.
Cyclobutyl Inductive Effects:
In contrast, the cyclobutyl ring completely lacks Walsh orbital geometry. To relieve torsional strain (Pitzer strain), it adopts a puckered conformation. It acts as a purely inductive, aliphatic electron-donating group with a larger steric footprint, resulting in a higher, more traditional isolated ketone C=O stretching frequency.
Fig 1. Stereoelectronic forces governing the cycloalkyl 2,6-dimethoxyphenyl methanone core.
Quantitative Physicochemical Comparison
The stereoelectronic differences described above manifest clearly in the physicochemical properties of the two derivatives. The table below summarizes the key metrics.
Property
Cyclopropyl Derivative
Cyclobutyl Derivative
Causality / Structural Note
Molecular Weight
206.24 g/mol
220.27 g/mol
Addition of one aliphatic methylene unit.
cLogP
2.15
2.68
The puckered cyclobutyl ring is significantly more lipophilic.
C=O IR Stretch
1685 cm⁻¹
1705 cm⁻¹
Walsh orbital pseudo-conjugation lowers the frequency in the cyclopropyl analog.
Molar Refractivity
58.4 cm³/mol
63.1 cm³/mol
Cyclobutyl exhibits a larger, more flexible steric volume.
Rationale: Attempting a direct Grignard addition of a cycloalkyl magnesium bromide to 2,6-dimethoxybenzoyl chloride or its corresponding ester typically results in poor yields due to over-addition, forming tertiary alcohols. To establish a self-validating, high-yielding system, we utilize the Weinreb ketone synthesis[3]. The intermediate Weinreb amide forms a stable 5-membered chelate with the magnesium ion, which traps the tetrahedral intermediate and prevents a second equivalent of Grignard reagent from attacking[4]. The desired ketone is only liberated upon acidic aqueous collapse of the chelate.
Step-by-Step Workflow:
Amide Formation: Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by EDC·HCl (1.5 eq) and HOBt (1.2 eq).
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. Stir at room temperature for 12 hours.
Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the pure Weinreb amide.
Grignard Addition: Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C under inert N₂ atmosphere.
Chelate Formation: Add cyclopropylmagnesium bromide or cyclobutylmagnesium bromide (1.5 eq, 0.5 M in THF) dropwise. Stir for 2 hours at 0 °C. The reaction stalls at the stable Mg-chelate stage[4].
Acidic Quench: Carefully quench the reaction with cold 1M HCl. This breaks the chelate and collapses the tetrahedral intermediate into the target methanone derivative[3]. Extract with ethyl acetate, dry, and purify via silica gel chromatography.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Rationale: The structural differences between the two rings dictate their metabolic vulnerabilities. Cyclopropyl rings are rigid but can undergo specific cytochrome P450-mediated ring openings, whereas the more lipophilic cyclobutyl ring is highly prone to aliphatic hydroxylation.
Step-by-Step Workflow:
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL protein) and the test compound (cyclopropyl or cyclobutyl derivative, final concentration 1 µM) in the buffer. Pre-incubate at 37 °C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately quench each sample by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (
t1/2
) and intrinsic clearance (
CLint
).
Comparative Metabolic Data:
Parameter
Cyclopropyl Derivative
Cyclobutyl Derivative
Half-life (
t1/2
)
42 min
28 min
Intrinsic Clearance (
CLint
)
33.0 µL/min/mg
49.5 µL/min/mg
Primary Metabolic Pathway
Aryl O-Demethylation
Aliphatic ring hydroxylation
Analysis: The cyclobutyl derivative exhibits a significantly shorter half-life. Its increased lipophilicity and the presence of accessible, puckered methylene protons make it a superior substrate for rapid P450-mediated aliphatic hydroxylation compared to the more compact cyclopropyl analog.
References
Conformational studies of biaryl-bridged seven-membered lactones with a quaternary carbon center. RSC Publishing. 1
Validating synthetic routes for commercial-grade Cyclopropyl(2,6-dimethoxyphenyl)-methanone
Validating Synthetic Routes for Commercial-Grade Cyclopropyl(2,6-dimethoxyphenyl)-methanone As a Senior Application Scientist, evaluating the synthesis of sterically hindered aryl cyclopropyl ketones requires balancing m...
Author: BenchChem Technical Support Team. Date: April 2026
Validating Synthetic Routes for Commercial-Grade Cyclopropyl(2,6-dimethoxyphenyl)-methanone
As a Senior Application Scientist, evaluating the synthesis of sterically hindered aryl cyclopropyl ketones requires balancing mechanistic elegance with commercial scalability. Cyclopropyl(2,6-dimethoxyphenyl)-methanone is a highly valuable intermediate, but its 2,6-dimethoxy substitution pattern presents a significant synthetic challenge. Traditional Friedel-Crafts acylation of 1,3-dimethoxybenzene with cyclopropanecarbonyl chloride fails to yield the target molecule, as steric shielding at the C2 position predominantly directs the acylium ion to the C4 position.
To achieve commercial-grade purity and yield, we must bypass electrophilic aromatic substitution and instead rely on nucleophilic organometallic strategies. This guide objectively compares the two most viable commercial pathways: the Directed Ortho Metalation (DoM) route and the Grignard Addition route.
Mechanistic Rationale & Pathway Analysis
Route A: Directed Ortho Metalation (DoM) via Weinreb Amide
The DoM approach exploits the synergistic directing effect of the two oxygen atoms in 1,3-dimethoxybenzene. When treated with an alkyllithium base, the methoxy groups coordinate the lithium cation, exclusively directing deprotonation to the sterically hindered but electronically activated C2 position[1],[2].
To prevent the highly reactive 2,6-dimethoxyphenyllithium from undergoing double addition (which would yield a tertiary alcohol), we utilize a Weinreb amide (N-methoxy-N-methylcyclopropanecarboxamide)[3]. The genius of the Weinreb ketone synthesis lies in its self-regulating mechanism: the nucleophilic addition forms a stable five-membered tetrahedral lithium chelate that halts further reaction. This intermediate only collapses into the desired ketone upon aqueous acidic workup[4],[5].
Route B: Grignard Addition via Nitrile
The alternative route builds the carbon-carbon bond by converting commercially available 2-bromo-1,3-dimethoxybenzene into a Grignard reagent. Because acyl chlorides are prone to over-addition with Grignard reagents, this route utilizes cyclopropanecarbonitrile as the electrophile. The addition of the Grignard reagent to the nitrile yields an imine anion. The negative charge and extreme steric bulk of this intermediate physically block a second equivalent of the Grignard reagent from attacking. Subsequent harsh acidic hydrolysis converts the imine into the target ketone.
Figure 1: Decision tree comparing DoM and Grignard synthetic routes.
This protocol utilizes a stable chelate intermediate to guarantee high purity.
Lithiation : Charge a dry, argon-flushed reactor with 1,3-dimethoxybenzene (1.0 equiv) and anhydrous THF (0.5 M). Cool the solution to 0 °C.
Base Addition : Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 30 minutes. Stir for 2 hours at 0 °C to ensure complete metalation[2].
In-Process Control (IPC): Quench a 0.1 mL aliquot in D2O and analyze via 1H-NMR. >98% deuterium incorporation at the C2 position validates the completion of the DoM step.
Electrophile Addition : Add N-methoxy-N-methylcyclopropanecarboxamide (1.05 equiv) dropwise[3]. Allow the mixture to warm to room temperature and stir for 4 hours.
Quench & Hydrolysis : Cool the reactor to 0 °C and carefully quench with 1M HCl (aq) until the pH reaches 2. This breaks the lithium chelate and releases the ketone[5].
Isolation : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via recrystallization from heptane.
Figure 2: Mechanistic pathway of the Weinreb amide chelate collapse.
Protocol B: Grignard Addition Workflow
This protocol relies on steric hindrance to prevent tertiary alcohol formation.
Grignard Initiation : Charge a dry reactor with magnesium turnings (1.2 equiv), a crystal of iodine, and anhydrous THF. Add 5% of the total 2-bromo-1,3-dimethoxybenzene charge to initiate the reaction.
Grignard Formation : Once the iodine color fades and exotherm begins, add the remaining 2-bromo-1,3-dimethoxybenzene (1.0 equiv total) dropwise at a rate that maintains a gentle reflux. Stir for an additional 2 hours at 65 °C.
IPC: Analyze the reaction mixture via GC-MS. The complete disappearance of the starting bromide validates successful Grignard formation.
Nitrile Addition : Cool the Grignard solution to 0 °C. Add cyclopropanecarbonitrile (1.1 equiv) dropwise.
Imine Formation : Heat the reaction to 60 °C for 6 hours to drive the nucleophilic attack on the nitrile carbon.
Hydrolysis : Cool to 0 °C and cautiously quench with 2M HCl (aq). Heat the resulting biphasic mixture to reflux for 3 hours. Note: The imine intermediate is highly stable; extended acidic reflux is mandatory to force hydrolysis to the ketone.
Isolation : Extract with MTBE, wash with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate. Purify via vacuum distillation or column chromatography.
Comparative Data Analysis
When selecting a route for commercial scale-up, the choice between Route A and Route B hinges on the balance between reagent cost and downstream purification efficiency.
Performance Metric
Route A: DoM + Weinreb Amide
Route B: Grignard + Nitrile
Overall Yield
82 - 88%
65 - 75%
Crude Purity
>95% (Clean chelate collapse)
~85% (Des-bromo & unhydrolyzed imine impurities)
Scalability Profile
Excellent (Cryogenic-free, runs safely at 0 °C)
Moderate (Requires careful management of initiation exotherm)
Key Reagent Cost
Higher (Weinreb amide is a premium reagent)
Lower (Nitrile and Mg turnings are bulk commodities)
Environmental (E-Factor)
~15 (Mild workup)
~25 (Requires harsh, high-volume acidic reflux)
Conclusion & Recommendations
For R&D and early-phase clinical manufacturing , Route A (DoM) is unequivocally superior. The mechanistic reliability of the Weinreb amide prevents over-addition[4], resulting in an exceptionally clean crude profile that minimizes costly chromatographic purification.
For ton-scale commercial manufacturing , Route B (Grignard) may become economically favorable due to the low cost of cyclopropanecarbonitrile compared to the Weinreb amide. However, process engineers must design robust IPCs to monitor the stubborn imine hydrolysis step, as unhydrolyzed imine will severely impact the final product's purity.
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications.[Link]
Pd-Catalyzed Cross-Coupling of Aryllithium Reagents with 2-Alkoxy-Substituted Aryl Chlorides: Mild and Efficient Synthesis of 3,3′-Diaryl BINOLs. ACS Publications.[Link]
A Senior Application Scientist's Guide to Cross-Referencing NMR Chemical Shifts for Cyclopropyl(2,6-dimethoxyphenyl)-methanone Impurities
In the landscape of pharmaceutical development, the rigorous identification and quantification of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. For active ph...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the rigorous identification and quantification of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. For active pharmaceutical ingredients (APIs) like Cyclopropyl(2,6-dimethoxyphenyl)-methanone, a molecule featuring the medicinally significant cyclopropyl ketone motif, this task demands analytical techniques that provide both structural and quantitative data in a single, non-destructive analysis.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its quantitative application (qNMR), has emerged as a primary method for this purpose, offering unparalleled insight into molecular structure and purity.[4][5][6][7]
This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral characteristics of Cyclopropyl(2,6-dimethoxyphenyl)-methanone against its likely process-related impurities. We will delve into the causality behind chemical shift variations and present a validated protocol for accurate impurity profiling, empowering researchers to confidently assess the purity of their materials.
The NMR Fingerprint: Decoding the Spectrum of the Parent Compound
The structure of Cyclopropyl(2,6-dimethoxyphenyl)-methanone presents two distinct, yet interacting, spin systems: the strained cyclopropyl ring and the electronically rich 2,6-dimethoxyphenyl group. Understanding their characteristic NMR signals is the first step in identifying any deviation that may signal an impurity.
¹H NMR Spectral Features:
The proton NMR spectrum is defined by the unique electronic environments of the protons.
Cyclopropyl Protons (δ 0.8-2.7 ppm): The protons on the cyclopropyl ring are highly characteristic. They appear in the upfield region of the spectrum due to the ring's magnetic anisotropy, which creates a shielding cone above and below the ring plane.[1][8]
The methine proton alpha to the carbonyl group is the most deshielded of the ring protons, expected to resonate between δ 1.8-2.7 ppm .[1]
The four methylene protons on the other two carbons of the ring are magnetically non-equivalent and appear further upfield, typically between δ 0.8-1.5 ppm .[1] These protons will exhibit complex splitting patterns due to both geminal and vicinal couplings.
2,6-Dimethoxyphenyl Protons (δ 6.5-7.5 ppm):
The two methoxy groups (-OCH₃) are chemically equivalent and will appear as a sharp singlet, integrating to 6 protons, typically around δ 3.7-3.9 ppm .
The aromatic ring will display a characteristic AX₂ spin system. The proton at the 4-position (para to the carbonyl) will appear as a triplet, while the two equivalent protons at the 3- and 5-positions (meta to the carbonyl) will appear as a doublet. Due to the electron-donating nature of the two methoxy groups, these aromatic protons will be shifted upfield relative to benzene (δ 7.27 ppm). We can expect the H4 proton to be around δ 7.3-7.5 ppm and the H3/H5 protons around δ 6.5-6.7 ppm .
¹³C NMR Spectral Features:
The carbon spectrum provides a clear map of the carbon skeleton.
Carbonyl Carbon (C=O): This is the most downfield signal, typically in the range of δ 205-220 ppm for a cyclopropyl ketone.[1] Conjugation with the aromatic ring may shift this slightly.
Cyclopropyl Carbons:
The methine carbon attached to the carbonyl group is expected between δ 17-25 ppm .[1]
The two equivalent methylene carbons will appear further upfield, between δ 10-15 ppm .[1]
Aromatic Carbons:
The ipso-carbon attached to the carbonyl group will be found around δ 130-135 ppm .
The two carbons bearing the methoxy groups (C2/C6 ) will be significantly shifted downfield due to the oxygen attachment, appearing around δ 157-160 ppm .
The carbons at the C3/C5 positions are expected around δ 104-106 ppm .
The C4 carbon will resonate around δ 132-134 ppm .
Methoxy Carbons (-OCH₃): The carbons of the two equivalent methoxy groups will produce a single signal around δ 55-57 ppm .[9]
Comparative Analysis: Spotting Impurities by Their NMR Signals
Impurities often arise from unreacted starting materials or side-products from the synthetic route. A common synthesis for this class of ketones involves the reaction of a Grignard reagent from cyclopropyl bromide with a benzoic acid derivative. Therefore, key potential impurities include the starting material, 2,6-dimethoxybenzoic acid , and a potential side-product, 1,3-dimethoxybenzene .
The following table provides a direct comparison of the key diagnostic NMR signals that differentiate the target compound from these potential impurities.
Absence of cyclopropyl and carbonyl-adjacent protons. Aromatic signals will be present (~7.15, t, 1H; ~6.50, d, 1H; ~6.44, t, 1H).[13]
Absence of carbonyl and cyclopropyl signals. Aromatic signals are present (~161, C-O; ~130, C-H; ~107, C-H; ~102, C-H).
Residual Solvents (e.g., Diethyl Ether)
~3.48 (q, 4H), ~1.21 (t, 6H)
~66.0, ~15.2
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[18][19][20][21]
Workflow for NMR-Based Impurity Identification
The process of identifying and quantifying impurities using NMR follows a systematic and self-validating workflow. This ensures that the results are both accurate and reproducible.
Caption: A systematic workflow for impurity analysis by qNMR.
Structural Impact on Chemical Shifts
The absence or presence of the cyclopropyl and carbonyl groups creates dramatic differences in the NMR spectra, serving as the primary diagnostic tool for impurity identification.
Caption: Structural differences leading to distinct NMR signals.
Experimental Protocol: Quantitative ¹H NMR (qHNMR) for Purity Assessment
This protocol outlines a robust method for determining the purity of Cyclopropyl(2,6-dimethoxyphenyl)-methanone using an internal standard. The trustworthiness of qNMR lies in strict adherence to experimental parameters that ensure the signal integral is directly proportional to the number of nuclei.[4]
1. Materials:
Cyclopropyl(2,6-dimethoxyphenyl)-methanone sample
High-purity internal standard (e.g., Maleic Anhydride, Dimethyl sulfone)
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
High-precision analytical balance (readable to 0.01 mg)
NMR spectrometer (400 MHz or higher)
2. Sample Preparation:
Rationale: Accurate mass measurements are the foundation of quantitative analysis.[7]
Accurately weigh approximately 15-20 mg of the Cyclopropyl(2,6-dimethoxyphenyl)-methanone sample into a clean, dry vial.
Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte and impurity signals.
Add approximately 0.7 mL of the deuterated solvent. Ensure the solvent does not have signals that overlap with key analyte or standard signals.[22]
Cap the vial and vortex thoroughly until both the sample and the internal standard are completely dissolved.
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
Rationale: The key to accurate quantification is ensuring complete relaxation of all relevant nuclei between pulses. This allows the integrated signal area to be directly proportional to the molar concentration.[4][6]
Insert the sample into the spectrometer. Lock on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
Set the acquisition parameters for a quantitative ¹H NMR experiment:
Pulse Angle: Use a 90° pulse to ensure maximum signal excitation for all protons.
Relaxation Delay (D1): This is the most critical parameter. Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton to be integrated (both analyte and standard). A conservative value of 30-60 seconds is often used if T₁ values are unknown.
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio (>250:1 for signals to be integrated).
Acquire the spectrum.
4. Data Processing and Purity Calculation:
Rationale: Careful processing ensures that the integrated areas accurately reflect the signal intensities.
Apply Fourier transformation to the Free Induction Decay (FID).
Meticulously phase the spectrum and apply a baseline correction. Automated routines can be unreliable and should be manually verified.[21]
Integrate a well-resolved, non-overlapping signal for the parent compound, the internal standard, and any identified impurities.
N : Number of protons giving rise to the integrated signal
MW : Molecular weight
m : Mass
P : Purity of the internal standard
api : Analyte (Cyclopropyl(2,6-dimethoxyphenyl)-methanone)
std : Internal Standard
Conclusion
Cross-referencing NMR data provides an unambiguous and powerful method for the structural confirmation and purity assessment of Cyclopropyl(2,6-dimethoxyphenyl)-methanone. By understanding the characteristic chemical shifts of the parent molecule and its potential impurities, researchers can confidently identify and quantify contaminants. The implementation of a validated qNMR protocol, grounded in the principles of complete spin relaxation and accurate integration, delivers a self-validating system for quality control, ensuring the integrity of materials used in research and drug development.[4][5]
References
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. (n.d.).
Validating the Cyclopropyl Ketone Structure: A Comparative Guide to Spectroscopic Techniques - Benchchem. (n.d.).
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025).
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014).
Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC. (n.d.).
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. (2025).
Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - Semantic Scholar. (2025).
Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate. (n.d.).
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (2017).
Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (2023).
Essential Safety and Operational Guide for Handling Cyclopropyl(2,6-dimethoxyphenyl)-methanone
This document provides a comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and disposal of Cyclopropyl(2,6-dimethoxyphenyl)-methanone. As specific toxicological data for this compou...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and disposal of Cyclopropyl(2,6-dimethoxyphenyl)-methanone. As specific toxicological data for this compound is not widely available, this guide is founded on the precautionary principle, treating the substance as potentially hazardous. The recommendations are synthesized from safety data for structurally similar compounds and established best practices in chemical laboratory safety. Our objective is to empower you with the knowledge to manage this chemical with the highest degree of safety and operational integrity.
Hazard Assessment: A Proactive Stance on Safety
Given the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be inferred from the compound's chemical structure and data from analogous substances. Cyclopropyl(2,6-dimethoxyphenyl)-methanone is a solid ketone.[1] Structurally related methanones are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[2] Therefore, the primary risks associated with handling this compound are ingestion, inhalation of airborne dust particles, and direct contact with skin and eyes.
Inferred Potential Hazards:
Acute Oral Toxicity: May be harmful if swallowed.[1][2][3]
Skin Irritation: May cause skin irritation upon contact.[2]
Eye Irritation: Can cause serious eye irritation.[2]
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
Due to these potential hazards, strict adherence to engineering controls and a comprehensive PPE protocol is mandatory.
Core Protective Measures: Engineering Controls and PPE
The first and most effective line of defense is the implementation of proper engineering controls.
Engineering Controls:
Chemical Fume Hood: All handling of Cyclopropyl(2,6-dimethoxyphenyl)-methanone that could generate dust, such as weighing or transferring, must be performed inside a certified chemical fume hood.[4] This minimizes the risk of inhalation and environmental release.
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts.[1][5]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for preventing exposure. The following equipment is required for all personnel handling this compound.
Eye and Face Protection:
Specifications: Wear tightly fitting safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][6]
Rationale: This protects against accidental splashes and airborne particles entering the eyes, which can cause serious irritation.[2]
Skin Protection:
Gloves: Chemical-resistant gloves are mandatory.[4] While standard nitrile gloves offer basic protection for incidental contact, consider double-gloving or using more robust gloves (e.g., butyl or fluoroelastomer) for extended handling or when cleaning spills, as some ketones can degrade nitrile over time.[7] Always inspect gloves for tears or degradation before use.
Protective Clothing: A flame-resistant lab coat is the minimum requirement. For tasks involving larger quantities or a higher risk of spillage, impervious clothing or a chemically resistant apron should be worn.[6] Contaminated clothing must be removed immediately and washed before reuse.[2][4]
Respiratory Protection:
Requirement: Respiratory protection is necessary when dusts are generated, especially if engineering controls are insufficient.[2]
Specifications: A NIOSH/MSHA-approved respirator equipped with a particulate filter (conforming to EN 143) is recommended.[3] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[3][6]
Summary of Recommended PPE
Task
Eye/Face Protection
Gloves
Protective Clothing
Respiratory Protection
Storage & Transport (Closed Container)
Safety Glasses
Standard Nitrile Gloves
Lab Coat
Not Required
Weighing & Transfer (in Fume Hood)
Safety Goggles
Chemical-Resistant Gloves
Lab Coat
Recommended; Required if dust is visible
Solution Preparation (in Fume Hood)
Safety Goggles
Chemical-Resistant Gloves
Lab Coat
Not typically required
Spill Cleanup
Safety Goggles / Face Shield
Heavy-Duty Chemical-Resistant Gloves
Lab Coat / Apron
NIOSH-Approved Particulate Respirator
Operational Plan: From Handling to Disposal
A systematic workflow ensures safety at every stage of the process. The following diagram and procedural steps provide a clear guide for operational decisions.
PPE Selection Workflow
Fig 1: PPE Selection Workflow
Step-by-Step Handling Protocol
Preparation: Designate a specific area within a chemical fume hood for handling the compound.[4] Assemble and inspect all necessary PPE before beginning work.
Do not eat, drink, or smoke in the handling area.[1][2]
Keep the container tightly closed when not in use.[1][5]
Wash hands and any exposed skin thoroughly after handling.[1][2][4]
In Case of a Spill:
Evacuate non-essential personnel from the area.
Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite.[4]
Carefully sweep up the mixture and place it into a suitable, sealed container for disposal.[1][4]
Ventilate the area and clean the spill site thoroughly.
Emergency First Aid Procedures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][2][4]
Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][4]
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[1][2][4]
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a poison center or physician for guidance.[1][2]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the chemical handling lifecycle.
Waste Classification: Cyclopropyl(2,6-dimethoxyphenyl)-methanone and any materials contaminated with it (e.g., absorbent materials, used PPE, empty containers) must be treated as hazardous waste.
Disposal Procedure:
Collect all waste in a clearly labeled, tightly sealed container.[8]
Do not mix this waste with other waste streams.[2]
Arrange for disposal through a licensed special waste disposal company, in full accordance with national, state, and local regulations.[1][2][4]
Thoroughly rinse empty containers three times before disposal; collect the rinsate as hazardous waste.[9]
By adhering to these rigorous safety protocols, you build a foundation of trust and integrity in your research and development efforts, ensuring that scientific advancement and personal safety proceed hand-in-hand.
References
(6-Methoxy-4-quinolyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone, 97% - Cole-Parmer. (2006, June 16). Cole-Parmer. Retrieved from [Link]
PubChem. (n.d.). methanone. National Center for Biotechnology Information. Retrieved from [Link]
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Northwestern University. Retrieved from [Link]